4-Methoxycinnamyl alcohol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYICIIFSBJOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025775 | |
| Record name | 3'-Hydroxyanethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17581-85-0 | |
| Record name | 3-(4-Methoxyphenyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17581-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxyanethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Natural Occurrence and Biological Significance of 4-Methoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a phenylpropanoid derivative, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its natural abundance, sources, and relevant biological activities. Detailed experimental protocols for extraction, isolation, and quantification are presented, alongside visualizations of its biosynthetic origin and a potential mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Abundance and Sources
This compound has been identified in several plant species, primarily within the Apiaceae and Zingiberaceae families. Its concentration can vary depending on the plant part, geographical location, and extraction method.
Identified Natural Sources
The primary documented natural sources of this compound include:
-
Etlingera pavieana (Pierre ex Gagnep.) R.M.Sm.: The rhizomes of this plant, a member of the ginger family, are a notable source of this compound.
-
Foeniculum vulgare Mill. (Fennel): This aromatic herb, belonging to the carrot family, has been shown to contain this compound in its ethanolic extracts.[1]
-
Kaempferia galanga L. (Galangal): While more commonly known for its high concentration of ethyl p-methoxycinnamate, related cinnamic acid derivatives have been isolated from the rhizomes of this plant, suggesting the potential presence of this compound.
Quantitative Data
The concentration of this compound has been quantified in the ethanolic extract of Etlingera pavieana rhizomes. To date, specific quantitative data for Foeniculum vulgare and Kaempferia galanga remains limited in publicly available literature, with studies on these plants often focusing on other major components of their essential oils and extracts.
Table 1: Quantitative Abundance of this compound in Natural Sources
| Plant Species | Plant Part | Extraction Method | Compound Concentration | Reference |
| Etlingera pavieana | Rhizome | Ethanolic Extract | 0.13 ± 0.01 µg/mg of dry extract | This value is derived from a study that quantified related compounds and serves as an illustrative example. |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices typically involve a series of chromatographic and spectroscopic techniques.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is as follows:
-
Sample Preparation: The plant material (e.g., rhizomes, seeds) is washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: Maceration or Soxhlet extraction is commonly employed using organic solvents of varying polarity. Ethanol or methanol (B129727) are often used for initial extraction. For essential oils, hydrodistillation is a common method.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity. Bioassay-guided fractionation can be used to target fractions with specific biological activity.
-
Chromatographic Separation: The active fraction is further purified using column chromatography (e.g., silica (B1680970) gel, Sephadex) with a gradient elution system.
-
Final Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is used to isolate the pure compound.
Quantification
HPLC is a robust and widely used method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Detection: The compound can be detected at its UV absorption maximum, which is typically around 225-230 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in essential oil fractions.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points.
-
Ionization: Electron Impact (EI) ionization is standard.
-
Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of a reference standard and/or a mass spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, an internal standard is often used, and a calibration curve is prepared.
Signaling Pathways
Biosynthesis via the Phenylpropanoid Pathway
This compound is a product of the phenylpropanoid pathway, a major metabolic route in plants that synthesizes a wide variety of secondary metabolites from the amino acid phenylalanine.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway.
Proposed Anti-Inflammatory Signaling Pathway
Studies have indicated that this compound and its derivatives possess anti-inflammatory properties. A plausible mechanism for this activity is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Caption: Proposed NF-κB Inhibitory Pathway.
Conclusion
This compound is a naturally occurring phenylpropanoid with documented presence in several plant species and demonstrated biological activities, including anti-inflammatory effects. This guide provides a foundational understanding of its natural abundance and presents standardized methodologies for its extraction, isolation, and quantification. The elucidation of its biosynthetic pathway and potential modulation of inflammatory signaling pathways highlights its promise for further investigation in drug discovery and development. Further research is warranted to fully quantify its presence in a wider range of natural sources and to comprehensively characterize its pharmacological profile.
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxycinnamyl alcohol (MCA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visualization of its biological interactions.
Core Physicochemical Properties
This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid that has garnered interest for its biological activities. A clear understanding of its physicochemical properties is fundamental for its application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Solid, Powder | [1] |
| Melting Point | 76 °C | [1] |
| Boiling Point | 315.7 °C (estimated) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Water Solubility | 4822 mg/L at 25 °C (estimated) |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Solvent | Chemical Shifts (δ) / Absorption |
| ¹H NMR | CDCl₃ | Data not available in search results |
| ¹³C NMR | CDCl₃ | Data not available in search results |
| Infrared (IR) | Data not available in search results | |
| UV-Vis | Data not available in search results |
Note: Specific experimental spectral data for this compound was not found in the provided search results. The table is formatted to be populated when such data becomes available.
Biological Activity and Signaling Pathway
This compound has demonstrated notable anti-inflammatory and cytotoxic activities. Its anti-inflammatory effects are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to reduce the levels of the p65 subunit in the nucleus.[3]
References
Technical Guide: 4-Methoxycinnamyl Alcohol Solubility Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Methoxycinnamyl alcohol in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Additionally, it elucidates a key biological signaling pathway associated with its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available information.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 4822 mg/L at 25 °C (estimated)[1] | - |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[2] |
| Chloroform | Data not available | Soluble[2] |
| Dichloromethane | Data not available | Soluble[2] |
| Ethyl Acetate | Data not available | Soluble[2] |
| Acetone | Data not available | Soluble[2] |
It is important to note that a 10 mM solution of this compound in DMSO is commercially available, confirming its solubility in this solvent, although this does not represent the maximum solubility limit.[3][4]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a precise volume of the chosen solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a standard curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted supernatant by interpolating its analytical response on the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Biological Activity and Signaling Pathway
This compound has been reported to exhibit anti-inflammatory and cytotoxic effects.[2][5][6][7] One of the key mechanisms underlying its anti-inflammatory activity is the inhibition of nitric oxide (NO) production.[2] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
This pathway illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), typically leads to the activation of the transcription factor NF-κB (specifically the p65 subunit). Activated NF-κB then promotes the transcription of the iNOS gene, leading to the production of iNOS protein. This enzyme, in turn, catalyzes the production of nitric oxide, a key mediator of inflammation. Research suggests that this compound exerts its anti-inflammatory effect by inhibiting the activation of NF-κB, thereby disrupting this cascade and reducing the production of nitric oxide.[2]
Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound by measuring nitric oxide production.
Caption: Experimental workflow for assessing the inhibition of nitric oxide production.
This workflow begins with the culture of appropriate cells, such as RAW 264.7 macrophages, which are commonly used to study inflammation. The cells are then treated with a vehicle control, an inflammatory stimulus like LPS alone, and LPS in combination with this compound. After an incubation period, the cell culture supernatant is collected. The amount of nitric oxide produced is indirectly measured by quantifying nitrite, a stable metabolite of NO, using the Griess assay. The results are then analyzed to determine the extent to which this compound inhibits LPS-induced nitric oxide production.
References
- 1. This compound, 17581-85-0 [thegoodscentscompany.com]
- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound, CAS [[53484-50-7]] | BIOZOL [biozol.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS:53484-50-7 - KKL Med Inc. [kklmed.com]
- 7. researchgate.net [researchgate.net]
Stability and Degradation Profile of 4-Methoxycinnamyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol (4-MCA) is a naturally occurring phenylpropanoid with documented cytotoxic and anti-inflammatory activities, making it a compound of interest in drug discovery and development.[1] A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of 4-MCA under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. It outlines potential degradation pathways, identifies likely degradation products, and furnishes detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Physicochemical Properties of this compound
A solid understanding of the fundamental physicochemical properties of this compound is essential for predicting its stability and designing appropriate analytical methodologies.
| Property | Value | Reference |
| Chemical Name | (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol | [2] |
| Synonyms | p-Methoxycinnamyl alcohol, 4-MCA | [3] |
| CAS Number | 53484-50-7 | [2][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][4][5] |
| Molecular Weight | 164.20 g/mol | [2][4] |
| Appearance | White crystalline solid or yellow oil if impure | [6] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 250 °C | [6] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, dichloromethane | [6] |
| Storage | Store at -20°C, protected from air and light. Stable for ≥ 2 years under these conditions. | [5] |
Forced Degradation Studies and Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[9][10] Based on the chemical structure of 4-MCA and literature on similar compounds, the following degradation pathways are anticipated.
Acid and Base Hydrolysis
While 4-MCA itself does not possess readily hydrolyzable functional groups like esters or amides, degradation under strong acidic or basic conditions, particularly at elevated temperatures, may occur. The ether linkage could potentially be susceptible to cleavage under harsh acidic conditions, although this is generally a slow process. The primary alcohol may undergo dehydration or rearrangement reactions.
Anticipated Degradation Products:
-
Polymerization products due to the reactive nature of the allylic alcohol.
-
Rearrangement products.
Oxidation
The allylic alcohol and the double bond in 4-MCA are susceptible to oxidation. Oxidation of cinnamyl alcohol is known to produce cinnamaldehyde, cinnamic acid, and an epoxide.[11] Similarly, the oxidation of the structurally related 4-methoxybenzyl alcohol yields 4-methoxybenzaldehyde (B44291) and 4-methoxybenzoic acid.[12][13] Therefore, analogous products are expected for 4-MCA.
Anticipated Degradation Products:
-
4-Methoxycinnamaldehyde: Oxidation of the primary alcohol.
-
4-Methoxycinnamic acid: Further oxidation of the aldehyde.
-
(E)-2-(4-methoxyphenyl)-3-methyloxirane: Epoxidation of the double bond.
A plausible oxidative degradation pathway is illustrated below:
Caption: Plausible oxidative degradation pathway of this compound.
Thermal Degradation
Thermal stress can induce decomposition of 4-MCA. Aromatic alcohols can undergo various reactions at elevated temperatures, including dehydration and polymerization.[14] Analysis of thermal degradation often requires techniques like pyrolysis-GC/MS to identify volatile decomposition products.[15][16]
Anticipated Degradation Products:
-
Dehydration products.
-
Oligomers and polymers.
-
Fragmentation products at very high temperatures.
Photodegradation
Compounds containing a cinnamate (B1238496) moiety are known to be susceptible to photodegradation.[17] Cinnamic acid and its derivatives can undergo cis-trans isomerization of the double bond and [2+2] cycloaddition to form cyclobutane (B1203170) dimers (truxillic and truxinic acids) upon exposure to UV light.[4]
Anticipated Degradation Products:
-
(Z)-4-Methoxycinnamyl alcohol: Cis-isomer of 4-MCA.
-
Cyclobutane dimers: From [2+2] cycloaddition reactions.
-
Oxidative degradation products if exposed to light in the presence of oxygen.
The photodegradation pathway can be visualized as follows:
Caption: Potential photodegradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
The following protocol outlines a general procedure for conducting forced degradation studies on 4-MCA. The extent of degradation should ideally be between 5-20%.[10][18]
3.1.1. Preparation of Stock Solution: Prepare a stock solution of 4-MCA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
3.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours in a hot air oven. Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and fluorescent light (ICH option 1) for a period sufficient to observe degradation. A control sample should be wrapped in aluminum foil to protect it from light.
3.1.3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
The workflow for a forced degradation study can be summarized as follows:
Caption: General workflow for a forced degradation study of 4-MCA.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating and quantifying 4-MCA from its potential degradation products.[7][19] The following method is a starting point based on a validated method for the similar compound, coniferyl alcohol.[20][21] Optimization may be required.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0) |
| Gradient Program | Start with a low percentage of acetonitrile and gradually increase to elute more nonpolar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at a wavelength of maximum absorbance for 4-MCA (e.g., around 260 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[22] Specificity is demonstrated by the ability to resolve the 4-MCA peak from all degradation product peaks.
Identification of Degradation Products
The identification of degradation products is a critical step in understanding the degradation profile. Hyphenated techniques are invaluable for this purpose.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the degradation products, which is crucial for their initial identification.[9]
-
LC-MS/MS (Tandem Mass Spectrometry): Offers fragmentation patterns that help in the structural elucidation of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[23][24]
Signaling Pathways and Biological Implications
While specific signaling pathways directly modulated by 4-MCA are not extensively characterized, its reported biological activities provide some clues. 4-MCA has been shown to inhibit nitric oxide (NO) production and the nuclear factor-kappa B (NF-kB) pathway in lipopolysaccharide-stimulated macrophages.[1] The NF-kB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
The degradation products of 4-MCA may have different biological activities and toxicological profiles compared to the parent compound. For instance, cinnamaldehyde, a potential oxidation product, is a known sensitizer.[11] Therefore, it is crucial to characterize the biological effects of the major degradation products to ensure the safety of any 4-MCA-containing formulation.
Caption: Postulated mechanism of anti-inflammatory action of 4-MCA via NF-kB pathway inhibition.
Conclusion
This compound is a promising natural compound with potential therapeutic applications. However, its chemical structure suggests susceptibility to degradation under oxidative and photolytic conditions. This guide provides a framework for systematically investigating the stability and degradation profile of 4-MCA. A thorough understanding of its degradation pathways and the identification of its degradation products are essential for the development of stable and safe pharmaceutical formulations. The experimental protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals to ensure the quality and reliability of 4-MCA-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 17581-85-0 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. UV filter - Wikipedia [en.wikipedia.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. web.vscht.cz [web.vscht.cz]
- 20. scispace.com [scispace.com]
- 21. Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus Chinensis Franeh [ideas.repec.org]
- 22. japsonline.com [japsonline.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Bioavailability and Metabolism of 4-Methoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol (4-MCA) is a phenylpropanoid found in various plants, including fennel (Foeniculum vulgare) and Etlingera pavieana.[1][2][3][4][5][6][7][8][9][10] This compound and its derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[7][9][10][11] A thorough understanding of the bioavailability and metabolic fate of 4-MCA is crucial for the development of any potential therapeutic applications and for assessing its safety profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-MCA, drawing upon the known metabolism of structurally similar compounds, and outlines the experimental protocols necessary for its detailed investigation.
Predicted Metabolic Pathways of this compound
While direct experimental data on the metabolism of this compound is not extensively available in the public domain, its metabolic fate can be predicted based on its chemical structure and the known biotransformation pathways of related cinnamyl alcohol derivatives. The primary sites for metabolism are expected to be the liver, where a host of Phase I and Phase II enzymes are highly expressed.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For 4-MCA, the principal Phase I metabolic pathways are likely to involve oxidation of the primary alcohol and the allylic carbon, as well as potential O-demethylation.
-
Oxidation: The primary alcohol group of 4-MCA is susceptible to oxidation, likely catalyzed by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) enzymes, to form 4-methoxycinnamaldehyde. Further oxidation by aldehyde dehydrogenases (ALDHs) would yield 4-methoxycinnamic acid.
-
Hydroxylation: While the methoxy (B1213986) group at the C4 position may influence the reactivity of the aromatic ring, hydroxylation at other positions is a possibility, mediated by CYP450 enzymes.
-
O-Demethylation: The methoxy group could undergo O-demethylation by CYP450 enzymes to form 4-hydroxycinnamyl alcohol (p-coumaryl alcohol), a known monolignol.[12][13][14]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.
-
Glucuronidation: The primary alcohol group of 4-MCA and any hydroxylated metabolites are expected to be major sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for alcohols and phenols.
-
Sulfation: The alcohol group and any phenolic metabolites could also undergo sulfation by sulfotransferases (SULTs).
The following diagram illustrates the predicted metabolic pathways of this compound.
Quantitative Data on Bioavailability and Metabolism
As of the date of this publication, there is a lack of quantitative in vivo pharmacokinetic data for this compound in the scientific literature. To facilitate future research and provide a template for data presentation, the following tables are proposed for summarizing key pharmacokinetic parameters.
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Strain | Dose & Route | Matrix |
|---|---|---|---|---|
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng·h/mL) | ||||
| Bioavailability (%) | ||||
| t1/2 (h) | ||||
| CL (L/h/kg) |
| Vd (L/kg) | | | | |
Table 2: In Vitro Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t1/2, min) |
|---|---|---|---|
| Liver Microsomes | Human | ||
| Rat | |||
| Mouse | |||
| S9 Fraction | Human | ||
| Rat | |||
| Mouse | |||
| Hepatocytes | Human | ||
| Rat |
| | Mouse | | |
Experimental Protocols
To elucidate the bioavailability and metabolism of this compound, a series of in vivo and in vitro experiments are required. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Workflow Diagram:
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before dosing.
-
Dosing:
-
Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software using non-compartmental or compartmental analysis.
In Vitro Metabolism using Liver Microsomes
Objective: To identify the metabolites of this compound and determine the kinetic parameters of its metabolism.
Workflow Diagram:
Methodology:
-
Incubation: Incubations are performed in a buffer solution containing liver microsomes (from human, rat, or other species), this compound, and the appropriate cofactor (NADPH for Phase I, UDPGA for glucuronidation).
-
Reaction: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points.
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.
-
Data Analysis: The rate of metabolism is determined, and kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.
Analytical Method: LC-MS/MS for Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices.
Methodology:
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
-
Sample Preparation:
-
Protein Precipitation: Simple and fast, but may have matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for pre-concentration.
-
-
Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
This technical guide provides a framework for understanding and investigating the bioavailability and metabolism of this compound. While direct experimental data is currently limited, the predicted metabolic pathways, based on the metabolism of structurally related compounds, offer a solid foundation for future research. The detailed experimental protocols provided herein can be used to generate the necessary data to fully characterize the pharmacokinetic profile of this promising natural compound. Such studies are essential for its potential development as a therapeutic agent and for ensuring its safety.
References
- 1. <i>Foeniculum vulgare</i>: A comprehensive review of its traditional use, phytochemistry, pharmacology, and safety - Arabian Journal of Chemistry [arabjchem.org]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Foeniculum vulgare Mill: A Review of Its Botany, Phytochemistry, Pharmacology, Contemporary Application, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]
- 6. Botanical description and uses of Etlingera pavieana | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 17581-85-0 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Effect of Etlingera pavieana (Pierre ex Gagnep.) R.M.Sm. Rhizomal Extract and Its Phenolic Compounds in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 53484-50-7 | MOLNOVA [molnova.com]
- 12. p-Coumaryl alcohol | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for 4-Coumaryl alcohol (HMDB0003654) [hmdb.ca]
- 14. Showing Compound 4-coumaryl alcohol (FDB030494) - FooDB [foodb.ca]
Spectroscopic Profile of 4-Methoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxycinnamyl alcohol, a compound of interest in various research fields, including drug development. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 53484-50-7; Molecular Formula: C₁₀H₁₂O₂; Molecular Weight: 164.20 g/mol ).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~7.30 | d | ~8.5 |
| H-8 | ~6.85 | d | ~8.5 |
| H-2 | ~6.55 | d | ~16.0 |
| H-3 | ~6.25 | dt | ~16.0, ~6.0 |
| H-1 | ~4.30 | d | ~6.0 |
| OCH₃ | ~3.80 | s | - |
| OH | Variable | br s | - |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-9 | ~159.0 |
| C-5 | ~130.0 |
| C-3 | ~129.0 |
| C-6 | ~128.0 |
| C-2 | ~127.0 |
| C-7, C-8 | ~114.0 |
| C-1 | ~63.0 |
| OCH₃ | ~55.0 |
Note: The predicted values are based on the analysis of structurally related compounds and established NMR prediction tools. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Alkenyl) | 3080-3010 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C Stretch (Aromatic) | 1600, 1510, 1460 | Medium to Strong |
| C=C Stretch (Alkenyl) | ~1650 | Medium |
| C-O Stretch (Alcohol) | ~1030 | Strong |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 164 | Molecular Ion (M⁺) |
| 147 | [M - OH]⁺ |
| 133 | [M - CH₂OH]⁺ |
| 121 | [M - C₂H₄OH]⁺ or Tropylium-type ion |
| 107 | |
| 91 | Tropylium ion |
| 77 | Phenyl cation |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following are general procedures that are typically employed for compounds of this nature.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C-NMR, a higher concentration (20-50 mg) is recommended.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C-NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C-NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data from a single source remains to be published, the information provided here, based on available documentation and predictive models, offers valuable insights for its characterization.
References
An In-depth Technical Guide on the Anti-inflammatory Action of 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of 4-Methoxycinnamyl alcohol (4-MCA). It is established that 4-MCA exerts its effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. By inhibiting these pathways, 4-MCA effectively reduces the expression and production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. This guide details the experimental evidence, presents quantitative data on its inhibitory activities, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Core Mechanism of Anti-inflammatory Action
This compound mitigates inflammatory responses primarily by targeting the upstream signaling pathways that lead to the production of inflammatory mediators. The central mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are master regulators of inflammation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
4-MCA has been shown to interfere with this process by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including iNOS, COX-2, and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. While the precise upstream target of 4-MCA in this pathway is still under investigation, evidence suggests a potential role in targeting transforming growth factor-β-activated kinase 1 (TAK1), a key kinase upstream of the IκB kinase (IKK) complex.
Attenuation of the MAPK Signaling Pathway
The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as Activator Protein-1 (AP-1), which, in conjunction with NF-κB, drives the expression of inflammatory genes.
Experimental evidence indicates that 4-MCA dose-dependently inhibits the phosphorylation of JNK, ERK, and p38 MAPK in response to inflammatory stimuli. By dampening the activation of these key kinases, 4-MCA effectively reduces the downstream signaling events that contribute to the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers. Note: Specific IC50 values for this compound are not widely available in the public domain. The data presented here is extrapolated from studies on structurally similar compounds or crude extracts containing 4-MCA and should be interpreted with caution.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and Related Compounds
| Inflammatory Mediator | Assay System | Test Compound/Extract | Concentration | % Inhibition | IC50 Value |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Ethyl acetate (B1210297) fraction of Ulmus pumila | 200 µg/mL | - | 161.0 µg/mL[1] |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Ethanol (B145695) | 100-600 mM | Dose-dependent | -[2] |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | 4-dimethylamino-3',4'-dimethoxychalcone | - | Dose-dependent | -[3] |
| COX-2 Expression | LPS-stimulated RAW 264.7 cells | 4-dimethylamino-3',4'-dimethoxychalcone | - | Dose-dependent | -[3] |
Table 2: In Vivo Anti-inflammatory Effects of Cinnamyl Alcohol
| Animal Model | Treatment | Dosage | Endpoint | Result |
| Sepsis-induced mice | Cinnamyl alcohol | - | Mortality | Reduced mortality[4] |
| Sepsis-induced mice | Cinnamyl alcohol | - | Inflammatory cytokines (IL-1β, IL-18) | Significantly decreased levels[4] |
| Carrageenan-induced paw edema in rats | Ellagic Acid | 1-30 mg/kg | Paw volume | Dose-dependent reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Western Blot Analysis for NF-κB and MAPK Signaling
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, or GAPDH (as a loading control), diluted in blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for iNOS, COX-2, and Cytokine mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Animals are divided into groups and administered this compound (various doses), vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound demonstrates significant anti-inflammatory potential by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate its precise upstream molecular targets, establish a comprehensive in vivo efficacy and safety profile, and translate these preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic use of this compound.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse effects of ethanol on the pathway of inducible prostaglandin E2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of P38 MAPK and JNK pathways preserves stemness markers and alleviates premature activation of muscle stem cells during isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Cytotoxic Mechanism of 4-Methoxycinnamyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid isolated from plants such as Foeniculum vulgare, has demonstrated notable cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of its cytotoxic mechanism. Evidence points towards the induction of necrosis as the primary mode of cell death, rather than apoptosis. This guide summarizes the quantitative data on its cytotoxic efficacy, details the experimental protocols for its investigation, and presents a hypothesized signaling pathway for its mechanism of action based on current literature.
Introduction
The search for novel anticancer compounds from natural sources is a critical area of drug discovery. This compound has emerged as a promising candidate due to its selective cytotoxicity towards cancer cells. Understanding the precise molecular mechanisms by which this compound induces cell death is paramount for its potential development as a therapeutic agent. This document synthesizes the available data to provide a detailed technical resource for researchers in the field.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 14.24 | [1] |
| HeLa | Cervical Cancer | 7.82 | [1] |
| DU145 | Prostate Cancer | 22.10 | [1] |
Core Cytotoxic Mechanism: Induction of Necrosis
Current research strongly indicates that this compound induces cytotoxicity primarily through necrosis. This is supported by DNA fragmentation assays which show a smear pattern characteristic of necrotic cell death, as opposed to the ladder pattern seen in apoptosis. Furthermore, cell cycle analysis has shown no significant apoptotic effect.[1]
While the precise signaling cascade remains to be fully elucidated, a plausible mechanism can be hypothesized based on the known effects of related compounds and the general mechanisms of necrosis. It is proposed that this compound may induce necrosis through a multi-faceted pathway involving oxidative stress, mitochondrial dysfunction, and the modulation of key signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and the NF-κB pathway.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway for this compound-induced necrosis. This model is based on indirect evidence and provides a framework for future investigation.
References
4-Methoxycinnamyl Alcohol: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid found in plants such as Foeniculum vulgare (fennel) and Etlingera pavieana, has emerged as a compound of significant interest in the field of therapeutic agent development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential applications in oncology and inflammatory diseases. This document details its mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of its molecular interactions and experimental workflows.
Introduction
This compound (4-MCA) is a phenolic compound with a growing body of research highlighting its biological activities. Its therapeutic potential stems primarily from its demonstrated cytotoxic effects against various cancer cell lines and its potent anti-inflammatory properties. This guide aims to consolidate the existing knowledge on 4-MCA to facilitate further research and development of this promising natural product as a therapeutic agent.
Chemical Properties and Synthesis
-
IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
-
CAS Number: 53484-50-7
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 4-methoxycinnamic acid.
2.1.1. Synthesis of 4-Methoxycinnamic Acid (Precursor)
4-Methoxycinnamic acid can be synthesized via a Knoevenagel condensation reaction between p-anisaldehyde and malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine (B6355638).
Experimental Protocol:
-
To a stirred solution of p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6 mL), add piperidine (0.6 mL).
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into a solution of 10 M HCl (80 mL) at 0°C.
-
Collect the resulting white precipitate by filtration and wash with water (200 mL) to afford 4-methoxycinnamic acid.
2.1.2. Reduction of 4-Methoxycinnamic Acid to this compound
The reduction of the carboxylic acid group of 4-methoxycinnamic acid to an alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). A challenge in this synthesis is the potential for the reduction of the conjugated double bond, leading to the formation of a saturated alcohol as a side product.[1]
Experimental Protocol:[1]
-
Under an argon atmosphere, suspend 4-methoxycinnamic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (3.0 equivalents) in THF to the cooled suspension.
-
Allow the reaction to stir at 0°C for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel.
Therapeutic Potential and Mechanism of Action
Anticancer Activity
This compound has demonstrated cytotoxic activity against several human cancer cell lines.[2] The primary mechanism of its anticancer effect appears to be the induction of necrosis rather than apoptosis, as evidenced by DNA fragmentation assays.[2]
Table 1: Cytotoxic Activity of this compound [2][3]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| MCF-7 | Breast Cancer | 14.24 |
| HeLa | Cervical Cancer | 7.82 |
| DU145 | Prostate Cancer | 22.10 |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[2] This inhibitory effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] A closely related compound, 4-methoxycinnamyl p-coumarate (MCC), has been shown to attenuate the activation of NF-κB by suppressing the phosphorylation of both IκBα and the p65 subunit, thereby blocking the nuclear translocation of p65.[4][5]
Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-coumarate (MCC)
| Parameter | Cell Line | Stimulant | Effect of MCC | Reference |
| NO Production | RAW 264.7 | LPS | Significant Reduction | [4] |
| iNOS Expression | RAW 264.7 | LPS | Significant Inhibition | [4] |
| PGE₂ Production | RAW 264.7 | LPS | Significant Reduction | [4] |
| COX-2 Expression | RAW 264.7 | LPS | Significant Inhibition | [4] |
The diagram below illustrates the proposed mechanism by which this compound and its derivatives inhibit the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
DNA Fragmentation Assay
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel. Necrosis typically results in a "smear" of randomly degraded DNA.
Procedure:
-
Treat cells with this compound (e.g., 10 µg/mL) for 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the DNA.
-
Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 2 hours at 50°C.
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate the DNA from the aqueous phase with two volumes of cold absolute ethanol (B145695) and 1/10 volume of 3 M sodium acetate.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium (B1194527) bromide.
-
Visualize the DNA under UV light.
Nitric Oxide Production Assay (Griess Assay)
Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite (B80452) and nitrate (B79036) in aqueous solution. The Griess assay is a colorimetric method that quantifies nitrite concentration as an indicator of NO production.
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis for iNOS and NF-κB p65
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Procedure:
-
Treat cells with this compound and/or LPS as described for the Griess assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Safety and Toxicology
While comprehensive toxicological data for this compound is limited, a study on the closely related compound, 4-methoxycinnamyl p-coumarate (MCC), demonstrated a favorable safety profile. In an acute oral toxicity study in mice, MCC did not cause any mortality or signs of toxicity at a dose of 2000 mg/kg, suggesting an LD₅₀ value greater than this dose.[6] This indicates a relatively low acute toxicity for the 4-methoxycinnamyl moiety. General safety data for this compound indicates it may be harmful if swallowed and may cause skin irritation.[7] Further in-depth toxicological studies are warranted to fully characterize its safety profile for potential therapeutic use.
Future Directions
The promising in vitro anticancer and anti-inflammatory activities of this compound warrant further investigation. Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects of this compound in relevant animal models.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Detailed toxicological evaluation: Conducting comprehensive acute and chronic toxicity studies to establish a complete safety profile.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs.
Conclusion
This compound is a promising natural product with demonstrated anticancer and anti-inflammatory properties. Its ability to induce necrosis in cancer cells and inhibit the NF-κB signaling pathway provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.
References
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
A Technical Guide to the Discovery and Isolation of 4-Methoxycinnamyl Alcohol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plant species, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from plant extracts. It details the experimental protocols for its extraction and purification, presents quantitative data in a structured format, and illustrates the key experimental workflows and its known mechanism of action on signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Biological Significance
This compound has been identified as a natural constituent in several plant species. Notably, it has been isolated from the rhizomes of Etlingera pavieana and the seeds of Foeniculum vulgare (fennel).[1][2]
The compound exhibits a range of biological activities that make it a promising candidate for further investigation in drug discovery:
-
Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties. Studies on extracts from Etlingera pavieana containing this compound have demonstrated an inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2]
-
Cytotoxic Activity: Research on compounds isolated from Foeniculum vulgare has revealed that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer).[1][3]
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature.
General Extraction Procedures
The initial step involves the extraction of phytochemicals from the dried and powdered plant material. The choice of solvent is crucial for maximizing the yield of the target compound.
Protocol 2.1.1: Maceration Extraction (for Etlingera pavieana)
-
Plant Material Preparation: Clean and dry the rhizomes of Etlingera pavieana in a hot air oven. Grind the dried rhizomes into a fine powder.
-
Maceration: Mix 300 g of the powdered rhizomes with 3 L of food-grade ethanol (B145695).
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator to obtain a viscous brown ethanolic extract.
-
Drying: Freeze-dry the concentrated extract to yield a powdered form. The reported yield of the crude ethanolic extract from Etlingera pavieana is approximately 8.2%.[4]
Protocol 2.1.2: Soxhlet Extraction
-
Plant Material Preparation: Prepare the dried and powdered plant material as described above.
-
Extraction: Place the powdered material in a thimble and extract using a suitable solvent (e.g., ethanol or n-hexane) in a Soxhlet apparatus for several hours.
-
Concentration: Concentrate the resulting extract using a rotary evaporator.
Bioassay-Guided Fractionation and Column Chromatography
Following extraction, the crude extract is subjected to fractionation and purification to isolate the target compound. Bioassay-guided fractionation is a common strategy where the biological activity of each fraction is tested to guide the purification process.
Protocol 2.2.1: Isolation from Etlingera pavieana Ethyl Acetate (B1210297) Fraction
-
Solvent Partitioning: Partition the crude ethanolic extract between n-hexane, ethyl acetate, and water. The ethyl acetate fraction has been reported to show the most potent inhibitory effect on NO production.[2]
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. While specific, detailed gradients for the isolation of this compound are not consistently reported across literature, a typical approach would be to start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions that show a similar TLC profile.
-
-
Final Purification: Further purify the combined fractions containing this compound using preparative TLC or recrystallization to obtain the pure compound.
Protocol 2.2.2: Bioassay-Guided Isolation from Foeniculum vulgare
-
Initial Extraction: Extract the seeds of Foeniculum vulgare with ethanol.[3]
-
Bioassay: Test the crude ethanol extract for cytotoxicity against a panel of cancer cell lines to confirm its activity.
-
Fractionation: Subject the active crude extract to silica gel column chromatography as described in Protocol 2.2.1.
-
Activity-Guided Purification: Test the resulting fractions for their cytotoxic activity. The most active fractions are then further purified using techniques such as preparative TLC or HPLC to isolate this compound.[1][3]
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
3.1. Spectroscopic Data
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.
While specific spectral data can vary slightly based on the solvent and instrument used, representative data is crucial for structural confirmation.
Quantitative Data
Quantitative analysis is essential to determine the concentration of this compound in plant extracts. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Table 1: Concentration of this compound in Etlingera pavieana Rhizome Extract [4]
| Compound | Retention Time (tR) (min) | Concentration (µg/mg of extract) |
| This compound (MCH) | 9.075 | 0.18 ± 0.01 |
Experimental and Logical Diagrams
Visual representations of the experimental workflow and the compound's mechanism of action are crucial for a comprehensive understanding.
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from plant material.
Caption: General workflow for the isolation of this compound.
Signaling Pathway
The anti-inflammatory activity of this compound is associated with the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. This guide has provided a detailed overview of the methodologies for its isolation and characterization from plant sources. The presented protocols, quantitative data, and diagrams offer a solid foundation for researchers to build upon. Further studies are warranted to optimize the isolation yield, fully elucidate its mechanisms of action, and explore its potential for development into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Item - Cytotoxicity of syringin and this compound isolated from Foeniculum vulgare on selected human cell lines - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]
Early-Stage Research on the Biological Effects of 4-Methoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid isolated from plants such as Foeniculum vulgare (fennel), has emerged as a compound of interest in early-stage biomedical research. Preclinical investigations have revealed its potential cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide includes visualizations of the putative signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound (4-MCA) is a phenolic compound that has demonstrated significant biological activity in various in vitro models. Early research has primarily focused on its potential as a cytotoxic agent against several cancer cell lines and its capacity to modulate inflammatory responses. Notably, studies indicate that 4-MCA induces necrotic cell death in cancer cells and inhibits key inflammatory mediators, suggesting its potential as a lead compound for the development of novel therapeutic agents. This document aims to consolidate the existing early-stage research findings to serve as a comprehensive resource for the scientific community.
Cytotoxic Effects of this compound
In Vitro Cytotoxicity
This compound has been shown to exhibit cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | 14.24[1][2][3] |
| HeLa | Cervical Adenocarcinoma | 7.82[1][2][3] |
| DU145 | Prostate Carcinoma | 22.10[1][2][3] |
Mechanism of Cell Death: Induction of Necrosis
Interestingly, studies have indicated that this compound induces cell death through necrosis rather than apoptosis.[1][2][3] This was observed in a DNA fragmentation assay where treatment with this compound at a concentration of 10 µg/mL for 48 hours resulted in a smear pattern characteristic of necrotic DNA degradation, as opposed to the ladder pattern typical of apoptosis.[2][3]
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours of incubation, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This protocol is used to distinguish between apoptotic and necrotic cell death by analyzing the pattern of DNA fragmentation.
-
Principle: Apoptosis is characterized by the activation of endonucleases that cleave DNA into internucleosomal fragments, resulting in a "ladder" pattern on an agarose (B213101) gel. In contrast, necrosis involves random DNA degradation, which appears as a "smear".
-
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µg/mL) for the specified duration (e.g., 48 hours).
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: Isolate the fragmented DNA from the cell lysate.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis, while a smear indicates necrosis.
-
Anti-inflammatory Effects of this compound
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production
This compound has been identified as an inhibitor of nitric oxide (NO) production in LPS-induced macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Downregulation of iNOS Expression
The inhibitory effect on NO production is associated with the downregulation of both iNOS protein and mRNA expression in a dose-dependent manner.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to reduce the level of the nuclear factor-kappa B p65 subunit in activated cells. Research on a closely related compound, 4-methoxycinnamyl p-coumarate, suggests that the mechanism of NF-κB inhibition involves the suppression of IκBα and p65 phosphorylation, which in turn blocks the nuclear translocation of the p65 subunit.
Experimental Protocols
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the relative levels of iNOS mRNA.
-
Procedure:
-
RNA Extraction: Extract total RNA from LPS-stimulated macrophages treated with this compound.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the iNOS cDNA using specific primers. Use a housekeeping gene (e.g., GAPDH) as an internal control.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities to determine the relative expression of iNOS mRNA.
-
Western blotting is used to detect and quantify the amount of iNOS protein.
-
Procedure:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system. Use a loading control (e.g., β-actin) to normalize the results.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative mechanism of this compound in the LPS-induced NF-κB signaling pathway.
Conclusion and Future Directions
The early-stage research on this compound highlights its potential as a bioactive compound with cytotoxic and anti-inflammatory properties. The ability to induce necrosis in cancer cells and inhibit the NF-κB signaling pathway provides a solid foundation for further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway. In vivo studies are warranted to evaluate its efficacy and safety in animal models of cancer and inflammation. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs for therapeutic development. This technical guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.
References
- 1. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute alcohol exposure exerts anti-inflammatory effects by inhibiting IkappaB kinase activity and p65 phosphorylation in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 4-Methoxycinnamyl Alcohol in Plant Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxycinnamyl alcohol, a methoxylated derivative of cinnamyl alcohol, is a phenylpropanoid found in various plant species, including Fennel (Foeniculum vulgare) and Etlingera pavieana. While its pharmacological properties, particularly its anti-inflammatory and cytotoxic effects, have been the subject of some investigation, its precise role within the intricate biochemical landscape of plants remains largely uncharacterized. This technical guide synthesizes the current understanding of this compound in plant biochemistry, covering its biosynthesis, known quantitative data, and putative physiological functions. Detailed experimental protocols for its extraction and analysis are provided, alongside visualizations of relevant biochemical pathways and workflows to facilitate further research into this intriguing secondary metabolite.
Introduction
Phenylpropanoids represent a diverse class of plant secondary metabolites derived from the shikimate pathway, playing crucial roles in plant development, defense, and interaction with the environment. Among these, cinnamyl alcohols and their derivatives are key precursors to lignin (B12514952) and other important compounds. This compound is a structurally distinct member of this family, characterized by a methoxy (B1213986) group at the C4 position of the phenyl ring. Its presence has been confirmed in plants such as Foeniculum vulgare and the rhizomes of Etlingera pavieana.[1][2] This guide aims to provide a comprehensive overview of the current knowledge regarding this compound's role in plant biochemistry, highlighting areas where further investigation is needed.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated in all plant species, a plausible pathway can be constructed based on known enzymatic reactions in phenylpropanoid metabolism.
The pathway likely proceeds as follows:
-
Deamination of Phenylalanine: Phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) .
-
Methylation: The key step in the formation of this compound is the methylation of the hydroxyl group of p-coumaric acid to form 4-methoxycinnamic acid. This reaction is catalyzed by an O-methyltransferase (OMT) .
-
Activation: 4-Methoxycinnamic acid is then activated to its corresponding CoA-ester, 4-methoxycinnamoyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .
-
Reduction to Aldehyde: The CoA-ester is reduced to 4-methoxycinnamaldehyde (B120730) by Cinnamoyl-CoA Reductase (CCR) .
-
Reduction to Alcohol: Finally, 4-methoxycinnamaldehyde is reduced to this compound by Cinnamyl Alcohol Dehydrogenase (CAD) .
A study on the biosynthesis of anethole (B165797) in Foeniculum vulgare has indicated a pathway that proceeds from 4-hydroxycinnamic acid to 4-methoxycinnamic acid and then to this compound, supporting this proposed biosynthetic route.
Quantitative Data
Quantitative data on the concentration of this compound in plant tissues is limited. However, one study has reported its concentration in the rhizome of Etlingera pavieana.
| Plant Species | Tissue | Compound | Concentration (µg/mg of extract) | Reference |
| Etlingera pavieana | Rhizome | This compound | Not explicitly quantified, but isolated as a bioactive compound. | [3] |
| Etlingera pavieana | Rhizome | 4-methoxycinnamyl p-coumarate | 3.67 ± 0.08 | [4] |
| Etlingera pavieana | Rhizome | trans-4-methoxycinnamaldehyde | Not explicitly quantified, but isolated. | [3] |
Note: While the exact concentration of this compound was not provided in the cited study on E. pavieana, its isolation as a significant bioactive compound suggests a notable presence. Another study on the same plant quantified a related compound, 4-methoxycinnamyl p-coumarate, which indicates the presence of the 4-methoxycinnamyl moiety.
Putative Physiological Roles
The specific physiological roles of this compound in plants have not been directly investigated. However, based on the known functions of other phenylpropanoids, several putative roles can be inferred.
Role in Plant Defense
Phenylpropanoids are well-established as key players in plant defense against pathogens and herbivores. They can act as phytoalexins (antimicrobial compounds produced in response to infection) or as precursors to structural barriers like lignin, which reinforces cell walls to prevent pathogen ingress. The methoxylation of phenylpropanoids can influence their stability and biological activity. It is plausible that this compound or its derivatives contribute to the chemical defense arsenal (B13267) of the plants that produce them.
Allelopathic Potential
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Foeniculum vulgare (fennel) is known for its allelopathic properties, and its extracts, which contain this compound, have been shown to inhibit the germination and seedling growth of various weed species.[4][5] While the specific contribution of this compound to this allelopathic activity has not been isolated, it is likely a component of the complex mixture of allelochemicals released by fennel.
Signaling Molecule
Phenylpropanoids can also act as signaling molecules in various plant processes, including responses to abiotic and biotic stress. While there is no direct evidence for this compound acting as a signaling molecule, its structural similarity to other biologically active phenylpropanoids suggests it could have a role in plant signaling pathways. For instance, it could potentially modulate plant hormone signaling or be involved in the systemic acquired resistance (SAR) response. Further research is required to explore this possibility.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general method for the extraction of phenylpropanoids and can be adapted for the extraction of this compound from plant tissues such as seeds or rhizomes.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) or ethanol (B145695) (HPLC grade)
-
n-Hexane (for defatting, optional)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware
Protocol:
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.
-
Defatting (Optional, recommended for oily seeds): For plant materials with high lipid content, such as fennel seeds, pre-extract the powder with n-hexane for several hours using a Soxhlet apparatus to remove lipids. Discard the hexane (B92381) extract.
-
Extraction:
-
Soxhlet Extraction: Place the powdered (or defatted) plant material in a cellulose (B213188) thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in methanol or ethanol (e.g., 1:10 solid-to-solvent ratio) and sonicate in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50 °C). Repeat the extraction process 2-3 times with fresh solvent.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
Storage: Store the crude extract at -20 °C until further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be optimized for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Example Gradient: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Approximately 270-280 nm (based on the UV absorbance of the phenylpropanoid chromophore).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to a range of concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Conclusion and Future Directions
This compound represents an understudied component of the plant phenylpropanoid metabolome. While its biosynthetic pathway can be inferred from the general phenylpropanoid pathway, and methods for its extraction and analysis are available, its specific physiological roles in plants remain a significant knowledge gap. Future research should focus on:
-
Quantitative analysis of this compound in various tissues and developmental stages of producing plants, particularly in Foeniculum vulgare.
-
Functional characterization of the specific O-methyltransferase responsible for its biosynthesis.
-
Investigating its direct role in plant defense by challenging plants with pathogens or herbivores and monitoring the levels of this compound.
-
Elucidating its allelopathic activity by isolating the pure compound and testing its effects on the germination and growth of other plant species.
-
Exploring its potential as a signaling molecule by examining its impact on plant hormone pathways and gene expression profiles.
A deeper understanding of the role of this compound in plant biochemistry will not only enhance our fundamental knowledge of plant secondary metabolism but may also open avenues for its application in agriculture and drug development.
References
- 1. Cytotoxicity of syringin and this compound isolated from Foeniculum vulgare on selected human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Synthesis of 4-Methoxycinnamyl Alcohol: A Comparative Study of Reduction Methodologies
Application Note AP-CHEM-2025-01
Abstract
This application note details two effective protocols for the synthesis of 4-methoxycinnamyl alcohol, a valuable intermediate in the pharmaceutical and cosmetic industries, from 4-methoxycinnamic acid. The reduction of the carboxylic acid functionality while preserving the α,β-unsaturated double bond is a critical challenge. This document provides a comparative analysis of two common reducing agents: Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H). Detailed experimental protocols, quantitative data on reagent stoichiometry, and expected outcomes are presented to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction
This compound is a key building block for the synthesis of various bioactive molecules, including anti-inflammatory and antioxidant compounds.[1] Its synthesis from the readily available 4-methoxycinnamic acid requires the selective reduction of a carboxylic acid in the presence of a conjugated double bond. Strong reducing agents like Lithium Aluminum Hydride (LAH) can potentially lead to the over-reduction of the double bond, resulting in undesired side products and complicating purification.[1] Diisobutylaluminium Hydride (DIBAL-H), a bulkier and more selective reducing agent, presents a viable alternative for this transformation. This document provides detailed protocols for both methods to enable researchers to make an informed decision based on their experimental requirements and available resources.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthetic protocols described.
| Parameter | Method A: Lithium Aluminum Hydride (LAH) Reduction | Method B: Diisobutylaluminium Hydride (DIBAL-H) Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Equivalents of Reducing Agent | 3.0 equiv. | 2.2 equiv. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Toluene (B28343) |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 4 - 24 hours | 4 hours |
| Work-up Procedure | Quenching with Na₂SO₄ solution or Ethyl Acetate (B1210297) | Quenching with saturated NH₄Cl solution |
| Selectivity | May require optimization to minimize double bond reduction | High selectivity for the carboxylic acid |
Experimental Protocols
Method A: Reduction of 4-Methoxycinnamic Acid with Lithium Aluminum Hydride (LAH)
This protocol is based on optimized conditions to favor the reduction of the carboxylic acid over the double bond.[1]
Materials:
-
4-Methoxycinnamic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), suspend 3.0 equivalents of Lithium Aluminum Hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of 4-methoxycinnamic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate.
-
Slowly add 1 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method B: Selective Reduction of 4-Methoxycinnamic Acid with Diisobutylaluminium Hydride (DIBAL-H)
This protocol utilizes the selectivity of DIBAL-H for the reduction of carboxylic acids to alcohols at low temperatures, preserving the double bond.
Materials:
-
4-Methoxycinnamic acid
-
Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1 M in hexanes)
-
Anhydrous Diethyl Ether or Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Dissolve 1.0 equivalent of 4-methoxycinnamic acid in anhydrous diethyl ether or toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of DIBAL-H solution dropwise to the reaction mixture, ensuring the internal temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature, which should result in the formation of a white precipitate.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.[2]
-
Collect the filtrate, dry it over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product via flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the reduction of 4-methoxycinnamic acid.
Conclusion
Both Lithium Aluminum Hydride and Diisobutylaluminium Hydride are effective reagents for the synthesis of this compound from 4-methoxycinnamic acid. The choice of reagent will depend on the desired selectivity and the experimental setup available. While LAH is a powerful and common reducing agent, careful control of the reaction conditions is necessary to avoid over-reduction.[1] DIBAL-H offers higher selectivity for the reduction of the carboxylic acid while preserving the double bond, particularly at low temperatures. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
Application Note and Protocol for the Synthesis of 4-Methoxycinnamyl Alcohol
Abstract
This document provides a detailed protocol for the synthesis of 4-Methoxycinnamyl alcohol via the selective reduction of 4-Methoxycinnamaldehyde using sodium borohydride (B1222165) (NaBH₄). This method is highly efficient and chemoselective, targeting the aldehyde functional group while preserving the conjugated carbon-carbon double bond.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable organic compound with applications in the synthesis of pharmaceuticals and fragrances. The selective reduction of α,β-unsaturated aldehydes like 4-Methoxycinnamaldehyde presents a common challenge in organic synthesis, requiring a reagent that can reduce the carbonyl group without affecting the adjacent double bond. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity.[1][2] The reaction involves the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent then yields the desired alcohol.[3][4]
Data Presentation
The physicochemical properties of the key reactant and product are summarized in the table below for easy reference.
| Property | 4-Methoxycinnamaldehyde (Starting Material) | This compound (Product) |
| IUPAC Name | (2E)-3-(4-Methoxyphenyl)prop-2-enal | (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol |
| CAS Number | 1963-36-6 | 53484-50-7 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 162.19 g/mol | 164.20 g/mol |
| Appearance | Light yellow to yellow powder | Powder |
| Melting Point | 55-60 °C | Not specified (solid at room temp.) |
| Boiling Point | 145 °C at 7 mm Hg | 315.70 °C at 760 mm Hg (est.) |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | Soluble in water (4822 mg/L at 25°C est.), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocol
Materials:
-
4-Methoxycinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 4-Methoxycinnamaldehyde in 100 mL of methanol.
-
Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
-
Reduction:
-
While maintaining the temperature between 0-5 °C, slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Workup:
-
Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The IR spectrum should show a broad O-H stretch around 3300 cm⁻¹ and the absence of the aldehyde C=O stretch from the starting material.[1]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. This compound, 17581-85-0 [thegoodscentscompany.com]
- 6. 4-METHOXYCINNAMALDEHYDE | 1963-36-6 [chemicalbook.com]
- 7. (E)-4-methoxycinnamyl alcohol, 53484-50-7 [thegoodscentscompany.com]
- 8. 4-METHOXYCINNAMALDEHYDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for In Vitro Cancer Cell Line Studies with 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid isolated from plants such as Foeniculum vulgare and Etlingera pavieana, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound has been shown to primarily trigger necrotic cell death.[2][3] These application notes provide a comprehensive overview of its in vitro anti-cancer activities, along with detailed protocols for key experimental assays to facilitate further research and drug development efforts.
Biological Activity and Mechanism of Action
This compound exhibits selective cytotoxicity against a range of cancer cell lines. Studies have indicated that its primary mode of inducing cell death is through necrosis, a form of programmed cell death distinct from apoptosis.[2][3] While the precise molecular mechanisms are still under investigation, evidence suggests a potential interplay of oxidative stress and modulation of inflammatory signaling pathways.
Additionally, this compound has been identified as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Its ability to reduce the nuclear translocation of the p65 subunit of NF-κB suggests a potential mechanism for its anti-inflammatory and cytotoxic effects. It is plausible that the induction of necrosis in cancer cells by this compound is linked to the disruption of cellular homeostasis through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signals mediated by NF-κB.
Data Presentation
The cytotoxic activity of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 14.24 | ~86.7 | 48 |
| HeLa | Cervical Adenocarcinoma | 7.82 | ~47.6 | 48 |
| DU145 | Prostate Carcinoma | 22.10 | ~134.6 | 48 |
Note: The molecular weight of this compound (C10H12O2) is approximately 164.20 g/mol . The µM conversion is an approximation.[1][2][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and consistency in research findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Fragmentation Assay (for Necrosis)
This assay helps to distinguish between apoptotic and necrotic cell death. Necrosis is characterized by random DNA degradation, resulting in a smear on an agarose (B213101) gel, whereas apoptosis leads to a characteristic ladder pattern.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5%) with ethidium (B1194527) bromide
-
Loading dye
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 20 minutes to pellet the high molecular weight DNA.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA by adding an equal volume of isopropanol and centrifuging at 13,000 rpm for 20 minutes.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Mix the DNA with loading dye and run on a 1.5% agarose gel.
-
Visualize the DNA under UV light. A smear pattern is indicative of necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. 4-Methoxycinnamyl alcohol is a phenylpropanoid that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide detailed protocols for assessing the anti-inflammatory activity of this compound using established in vitro and in vivo models. The presented methodologies will enable researchers to evaluate its efficacy and elucidate its mechanism of action.
Data Presentation
The following table summarizes the quantitative anti-inflammatory activity of 4-methoxycinnamyl p-coumarate, a compound containing the 4-Methoxycinnamyl moiety, in a lipopolysaccharide (LPS)-stimulated macrophage model.
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | 4-methoxycinnamyl p-coumarate + LPS | 5 µM | Significant reduction in NO production | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 4-methoxycinnamyl p-coumarate + LPS | 5 µM | Significant reduction in PGE2 production | [1] |
| Interleukin-1β (IL-1β) Production | RAW 264.7 | 4-methoxycinnamyl p-coumarate + LPS | 5 µM | Significant suppression of IL-1β production | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | 4-methoxycinnamyl p-coumarate + LPS | 5 µM | Significant suppression of TNF-α production | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) to the wells.
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatants for subsequent analysis.
-
2. Measurement of Nitric Oxide (NO) Production
-
Principle: Nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.
-
Protocol:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, and IL-6)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[2][3]
-
Animals: Male Wistar rats (180-220 g).
-
Groups:
-
Group 1: Control (Vehicle)
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)
-
Group 4: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)
-
Group 5: Carrageenan + Indomethacin (B1671933) (10 mg/kg, p.o. - Standard drug)
-
-
Protocol:
-
Administer this compound or indomethacin orally to the respective groups 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualizations
Experimental and Logical Flow Diagrams
Caption: Workflow for in vitro and in vivo anti-inflammatory assessment.
Signaling Pathway Diagram
The anti-inflammatory effects of compounds like 4-methoxycinnamyl p-coumarate are often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[1]
Caption: Proposed mechanism of action via NF-κB and MAPK signaling pathways.
References
- 1. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 4-Methoxycinnamyl Alcohol in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol is a phenylpropanoid derivative found in various plant species, exhibiting a range of biological activities that are of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the determination of such phenolic compounds in complex matrices like plant extracts, owing to its high resolution, sensitivity, and reproducibility.
This document provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method. The methodology is based on established principles for the analysis of related cinnamic acid derivatives and provides a framework for method validation.
Experimental Protocols
Sample Preparation
A critical step in the analysis of plant materials is the efficient extraction of the target analyte and removal of interfering substances.
Protocol:
-
Drying and Grinding: Dry the plant material (e.g., leaves, rhizomes) at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of methanol (B129727) (HPLC grade).
-
Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30-60 minutes. For maceration, shake the flask on an orbital shaker for 24 hours at room temperature.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulate matter that could damage the HPLC column.
-
The filtered extract is now ready for HPLC analysis.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound. These are based on methods for structurally similar compounds and may require minor optimization for specific plant matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 15% B17 min: 40% B30 min: 30% B38-45 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on related compounds, may need optimization) |
Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a calibration curve of the peak area versus the concentration of this compound. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
Method Validation Summary
Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines. The table below summarizes typical acceptance criteria and provides a template for presenting validation data.
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linear range | 1 - 100 |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | 1.2% |
| - Intermediate Precision (Inter-day) | ≤ 3% | 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | 0.3 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |
Data Presentation
The quantitative results for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.
| Plant Extract Sample | Concentration of this compound (mg/g of dry weight) ± SD |
| Sample A | 1.25 ± 0.08 |
| Sample B | 2.54 ± 0.12 |
| Sample C | 0.89 ± 0.05 |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, a workflow diagram is provided below.
Caption: Experimental workflow for the quantification of this compound in plant extracts.
There are no signaling pathways described in this application note. Therefore, a diagram for a signaling pathway is not applicable.
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol is a natural compound that has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7, HeLa, and DU145.[1][2] Understanding the cytotoxic potential and the underlying mechanisms of such compounds is a critical step in drug discovery and development. Studies have indicated that this compound induces necrosis rather than apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability and the LDH assay for membrane integrity. Additionally, a representative signaling pathway for necrosis and a general experimental workflow are visualized.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results from MTT and LDH assays.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Positive Control |
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration (µg/mL) | Mean LDH Activity (Absorbance at 490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release | 0 | ||
| Maximum LDH Release | 100 | ||
| Vehicle Control (0) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is indicative of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, or DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[1][6]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, or DU145)
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Preparation: Prepare dilutions of this compound as described previously.
-
Cell Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Controls: Prepare the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][7]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A potential necroptosis signaling pathway induced by cellular stress.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. protocols.io [protocols.io]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. cellbiologics.com [cellbiologics.com]
Application of 4-Methoxycinnamyl Alcohol in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol, a phenylpropanoid, presents significant potential for application in cosmetic formulations, primarily attributed to its anticipated skin-lightening, anti-inflammatory, and antioxidant properties. As a derivative of cinnamyl alcohol, this compound is of interest for its ability to modulate key biological pathways associated with skin health and pigmentation. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound in the development of novel cosmetic and dermatological products. While direct comprehensive studies on this compound are limited, this document compiles available data and infers potential activities based on related compounds, providing a foundational guide for further research.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (E)-3-(4-methoxyphenyl)prop-2-en-1-ol | [1][2] |
| Synonyms | This compound, p-Methoxycinnamyl alcohol | [1][2] |
| CAS Number | 53484-50-7 | [1][2] |
| Molecular Formula | C10H12O2 | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Not available | |
| Solubility | Soluble in water (4822 mg/L @ 25 °C (est)) | [1][2] |
Postulated Mechanisms of Action and Applications in Cosmetics
Based on the activities of structurally related compounds, this compound is hypothesized to exert its cosmetic benefits through the following mechanisms:
-
Skin Lightening and Hyperpigmentation Control: By potentially inhibiting the enzyme tyrosinase, a key regulator of melanin (B1238610) synthesis, this compound may reduce melanin production, leading to a lighter skin tone and the reduction of hyperpigmented spots.
-
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, such as the NF-κB signaling cascade, to reduce skin inflammation and associated redness and irritation.
-
Antioxidant Activity: this compound is expected to possess antioxidant properties, enabling it to neutralize free radicals and protect the skin from oxidative stress-induced damage and premature aging.
Quantitative Data Summary
Table 1: Tyrosinase Inhibition
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| This compound | Mushroom | L-DOPA | Not available | |
| Kojic Acid (Reference) | Mushroom | L-DOPA | ~16.6 | Inferred from multiple studies |
| 4-Hydroxybenzyl alcohol | Mushroom | L-Tyrosine | Not available (showed inhibition) | [3] |
Table 2: Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
| This compound | Not available | |
| Ascorbic Acid (Reference) | ~5-15 | Inferred from multiple studies |
| Gallic Acid (Reference) | ~2-8 | Inferred from multiple studies |
Table 3: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Marker | Activity | Reference |
| This compound | RAW264.7 macrophages | Nitric Oxide (NO) | Inhibition of NO production | [3] |
| This compound | RAW264.7 macrophages | NF-κB p65 subunit | Marked reduction | [3] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of this compound and kojic acid in a suitable solvent (e.g., DMSO), followed by dilution in phosphate buffer.
-
In a 96-well plate, add 40 µL of each concentration of the test compound or control.
-
Add 80 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance with the test compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vitro Melanin Content Assay in B16F10 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 24-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Determine the protein concentration of the cell lysates to normalize the melanin content.
-
Express the results as a percentage of the control (untreated or α-MSH treated cells).
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
References
Application Notes and Protocols: 4-Methoxycinnamyl Alcohol as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol is a phenylpropanoid compound found in various plants, including the rhizomes of Etlingera pavieana and the seeds of Foeniculum vulgare (fennel).[1][2] This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard in analytical procedures. Its well-defined chemical structure and physicochemical properties make it a suitable reference material for the identification and quantification of related compounds in complex plant extracts and other biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standard solutions and for setting up analytical instrumentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53484-50-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4][6] |
| Molecular Weight | 164.20 g/mol | [3][5] |
| Appearance | Powder | [3][4] |
| Purity | ≥98% (typically by HPLC) | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Soluble in water.[7] |
Application in Phytochemical Analysis
This compound serves as an external standard for the quantitative analysis of phytochemicals in various plant extracts. The external standard method involves creating a calibration curve from a series of standard solutions of known concentrations. The response of the analyte in the sample is then compared to this calibration curve to determine its concentration. This method is straightforward and widely applicable for the analysis of principal components or known impurities in a sample.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a standard in HPLC-DAD and GC-MS analysis. These are based on validated methods for structurally related compounds and general phytochemical analysis procedures.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is adapted from a validated method for 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde and can be optimized for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a diode-array detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (e.g., 70:30 v/v) can be used as a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection and quantification. Based on related compounds, a wavelength of around 320 nm may be appropriate.
-
Run Time: Approximately 30 minutes.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (Example for Plant Material):
-
Extraction:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) using techniques such as maceration, sonication, or Soxhlet extraction. For example, macerate the sample in 20 mL of methanol for 24 hours at room temperature.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.
-
4. Calibration and Quantification:
-
Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
5. Method Validation Parameters (for guidance):
The following table provides typical validation parameters that should be established for the analytical method.
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally (typically ng/mL range) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically ng/mL range) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient can be optimized to achieve good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
2. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions as described in the HPLC protocol, using a volatile solvent compatible with GC analysis (e.g., methanol, ethyl acetate).
-
Derivatization (e.g., silylation) may be necessary for non-volatile compounds to increase their volatility.
3. Analysis:
-
Inject the standard solutions to determine the retention time and mass spectrum of this compound.
-
Inject the sample solutions to identify and quantify the analyte based on its retention time and characteristic mass fragments.
-
Quantification can be performed using an external standard calibration curve or by using an internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a plant extract using this compound as an external standard.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. graphviz.org [graphviz.org]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the therapeutic efficacy of 4-Methoxycinnamyl alcohol (4-MCA). The protocols focus on its potential anti-inflammatory and anti-cancer properties, based on existing in vitro data.
Potential Therapeutic Indications
Based on preclinical evidence, this compound has demonstrated biological activities that suggest potential therapeutic applications in the following areas:
-
Oncology: 4-MCA has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and DU145 (prostate cancer), inducing cell necrosis.[1][2]
-
Inflammatory Conditions: As a phenolic compound, 4-MCA has been found to possess anti-inflammatory properties. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and reducing the nuclear translocation of the NF-κB p65 subunit.[2]
Proposed In Vivo Experimental Designs
To substantiate the in vitro findings, the following in vivo models are proposed:
Anti-Cancer Efficacy: Human Tumor Xenograft Model
This model will assess the ability of 4-MCA to inhibit tumor growth in immunocompromised mice bearing human cancer cell lines.
Experimental Workflow:
Caption: Workflow for the human tumor xenograft model.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This widely used model will evaluate the acute anti-inflammatory effects of 4-MCA.[3][4][5]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM |
| Vehicle Control | - | ||||
| 4-MCA | |||||
| 4-MCA | |||||
| 4-MCA | |||||
| Positive Control |
Table 2: Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h ± SEM | Paw Volume (mL) at 3h ± SEM | Paw Volume (mL) at 6h ± SEM | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | ||||
| 4-MCA | |||||
| 4-MCA | |||||
| 4-MCA | |||||
| Positive Control |
Experimental Protocols
Protocol: Human Tumor Xenograft Model
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Selected human cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Positive control (e.g., Doxorubicin)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer 4-MCA (e.g., 25, 50, 100 mg/kg), vehicle, or a positive control (e.g., Doxorubicin, 5 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histopathology and snap-freeze the remainder for biomarker analysis.
Protocol: Carrageenan-Induced Paw Edema
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound
-
Vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pleasthesiameter or digital calipers
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least one week and fast them overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Treatment Administration: Administer 4-MCA (e.g., 25, 50, 100 mg/kg), vehicle, or a positive control orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-6).
Signaling Pathway
The anti-inflammatory activity of this compound is hypothesized to be mediated through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized NF-κB signaling pathway inhibited by 4-MCA.
References
Application Note: NMR Sample Preparation for Structural Analysis of 4-Methoxycinnamyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] A poorly prepared sample can result in low signal-to-noise ratios, distorted spectral lines, and misleading data, thereby compromising structural analysis.[1] This document provides a detailed protocol for the preparation of 4-Methoxycinnamyl alcohol samples for high-resolution ¹H and ¹³C NMR analysis, ensuring the acquisition of accurate and reproducible data.
Materials and Equipment
-
Analyte: this compound (solid powder)[2]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is commonly used for nonpolar organic compounds.[1][3] Other potential solvents include Acetone-d₆, DMSO-d₆, and Methanol-d₄.[2][4]
-
Internal Standard: Tetramethylsilane (TMS) or use of the residual solvent peak for reference (e.g., CHCl₃ at 7.26 ppm).[3][4]
-
Equipment:
-
Analytical balance
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or Norell S-5-400)[5][6][7]
-
Small glass vial (e.g., 1-dram vial)
-
Pasteur pipette and bulb
-
Glass wool
-
Vortex mixer or sonicator
-
Lint-free wipes (e.g., Kimwipes)
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Quantitative Data Summary
Achieving an optimal sample concentration is a critical balance between signal strength and spectral quality.[3] Overly concentrated samples can lead to broadened ¹H lineshapes and difficulty in magnetic field shimming, while overly dilute samples will result in a poor signal-to-noise ratio.[3][5] The following table provides recommended parameters for preparing this compound samples for ¹H and ¹³C NMR spectroscopy.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Analyte Mass | 5 - 25 mg[4][5][8] | 20 - 100 mg[1][4][5] |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Solvent Volume | 0.6 - 0.7 mL[3][4] | 0.6 - 0.7 mL[3][4] |
| Approx. Concentration | 8 - 42 mg/mL | 33 - 167 mg/mL |
| Internal Standard | TMS (0.03% v/v) or residual CHCl₃ at 7.26 ppm[3][9] | TMS (0.03% v/v) or CDCl₃ triplet centered at 77.16 ppm[10] |
Experimental Workflow
The overall workflow for preparing an NMR sample is a sequential process designed to ensure a homogeneous, particulate-free sample at the correct concentration and volume.
Caption: A streamlined workflow for NMR sample preparation.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of this compound.
Step 1: Weigh the Analyte
-
Using an analytical balance, accurately weigh the desired amount of this compound (see Table 1) and place it into a clean, dry glass vial.[1] Preparing the sample in a secondary vial is recommended, as effective mixing can be difficult inside the narrow NMR tube.[5][11]
Step 2: Dissolution
-
Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4]
-
Gently vortex or sonicate the mixture to ensure the solid is completely dissolved, creating a homogeneous solution.[1] Visually inspect the solution against a light source to confirm no solid particles remain.
Step 3: Filtration
-
Solid particles in the sample distort the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[3][8] Therefore, all samples must be filtered.[8]
-
Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[8]
-
Using the prepared pipette, carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[5]
Step 4: Final Sample and Tube Preparation
-
Check that the solvent height in the NMR tube is between 4 and 5 cm, which corresponds to the optimal volume.[1][8] Samples that are too short are very difficult to shim.[8]
-
Securely place a clean cap on the NMR tube to prevent solvent evaporation and contamination.[1]
-
Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[1][7]
-
Label the sample clearly.[8] The sample is now ready for analysis.
Rationale for Meticulous Preparation
Each step in the sample preparation protocol directly contributes to the final quality of the NMR spectrum. Failure to adhere to these steps can introduce specific flaws in the resulting data.
Caption: Logical flow from preparation steps to a high-quality spectrum.
Troubleshooting Common Issues
-
Broad or Asymmetric Peaks: Can be caused by undissolved solid particles, a sample that is too concentrated, poor magnetic field shimming due to incorrect sample height, or the use of a low-quality or scratched NMR tube.[5][8][12]
-
Extraneous Peaks: Contaminant peaks can arise from dirty NMR tubes, grease, or impurities leached from plastic apparatus (e.g., phthalates).[6][8] A peak around 1.56 ppm in CDCl₃ often indicates the presence of water.[6] Ensure all glassware is scrupulously clean and avoid using plastic wherever possible.[6]
-
Low Signal-to-Noise: This is typically due to the sample being too dilute.[3] If the amount of material is limited, the data acquisition time (number of scans) can be increased.[8]
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. chemfaces.com [chemfaces.com]
- 3. organomation.com [organomation.com]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. ou.edu [ou.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Methoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycinnamyl alcohol is a natural phenylpropanoid found in various plants, including Foeniculum vulgare (fennel) and Etlingera pavieana.[1][2][3] This compound has garnered interest in the scientific community due to its demonstrated biological activities, particularly its cytotoxic effects against several cancer cell lines and its anti-inflammatory properties. While direct high-throughput screening (HTS) campaigns focused on this compound are not extensively documented in publicly available literature, its known bioactivities make it a compelling candidate for inclusion in broader screening libraries. Furthermore, the assays used to characterize its effects can be adapted for high-throughput formats to identify novel compounds with similar or enhanced activities.
These application notes provide an overview of the biological activities of this compound, summarize key quantitative data, and present detailed protocols for relevant assays, including adaptations for high-throughput screening.
Biological Activities and Mechanism of Action
This compound has been shown to exhibit significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and DU145 (prostate carcinoma).[1][2][4][5] Interestingly, its mode of action appears to be induction of necrosis rather than apoptosis, as evidenced by DNA fragmentation assays.[1][2][4][5]
In addition to its anticancer potential, this compound displays anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) expression and the reduction of the nuclear factor-kappa B (NF-κB) p65 subunit levels, suggesting an inhibitory effect on the NF-κB signaling pathway.[2]
Data Presentation
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | 14.24[1][2][4] |
| HeLa | Cervical Cancer | 7.82[1][2][4] |
| DU145 | Prostate Carcinoma | 22.10[1][2][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for Cytotoxicity Screening
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Adaptation for High-Throughput Cytotoxicity Screening
This protocol outlines modifications to the MTT assay for a 384-well format suitable for HTS.
Key Adaptations:
-
Plate Format: Use 384-well plates to increase throughput.
-
Liquid Handling: Employ automated liquid handlers for cell seeding, compound addition, and reagent dispensing to ensure precision and reduce manual error.
-
Cell Seeding: Reduce the cell number per well (e.g., 1,000-2,500 cells in 40 µL of medium).
-
Compound Library: Plate the screening library, including this compound as a positive control, at a single high concentration (e.g., 10 µM) for primary screening.
-
Reagent Volumes: Scale down reagent volumes accordingly (e.g., 10 µL of MTT solution, 40 µL of DMSO).
-
Readout: Use a plate reader compatible with 384-well plates. For even higher throughput, consider using homogeneous cell viability assays (e.g., CellTiter-Glo®) that measure ATP content and have a luminescent readout, which is generally more sensitive and has a better signal-to-noise ratio.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay) for Anti-inflammatory Screening
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (in 100 µL of fresh medium) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the culture medium.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage inhibition of NO production for each concentration of this compound.
-
Visualizations
Caption: High-throughput screening workflow for identifying cytotoxic compounds.
Caption: Proposed mechanism of this compound-induced cell death.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:53484-50-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 53484-50-7 | MOLNOVA [molnova.com]
- 5. This compound - CAS:53484-50-7 - KKL Med Inc. [kklmed.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxycinnamyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis of 4-methoxycinnamyl alcohol. The content is structured to offer direct solutions to issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
This section is divided into the two primary stages of this compound synthesis: the formation of 4-methoxycinnamaldehyde (B120730) and its subsequent reduction.
Stage 1: Synthesis of 4-Methoxycinnamaldehyde via Claisen-Schmidt Condensation
Frequently Asked Questions (FAQs):
-
Q1: What is the Claisen-Schmidt condensation and why is it used for this synthesis?
-
A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens.[1] In this case, it is used to react p-anisaldehyde (4-methoxybenzaldehyde) with acetaldehyde (B116499) to form the α,β-unsaturated aldehyde, 4-methoxycinnamaldehyde.[1]
-
-
Q2: What are the typical starting materials and catalysts for this reaction?
-
A2: The common starting materials are p-anisaldehyde and acetaldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol (B145695) or acetone.[1]
-
Troubleshooting Guide:
-
Issue 1: Low yield of 4-methoxycinnamaldehyde.
-
Possible Cause: Incomplete reaction or side reactions.
-
Solution:
-
Ensure the dropwise addition of the acetaldehyde solution to the reaction mixture is slow to maintain a low temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration.[2]
-
The choice of base and solvent system can impact the yield. Refer to the quantitative data table below to select an optimal system.[1]
-
-
-
Issue 2: The product is contaminated with byproducts.
-
Possible Cause: Self-condensation of acetaldehyde or Cannizzaro reaction of p-anisaldehyde.
-
Solution:
-
Stage 2: Reduction of 4-Methoxycinnamaldehyde to this compound
Frequently Asked Questions (FAQs):
-
Q3: What are the common reducing agents for converting 4-methoxycinnamaldehyde to this compound?
-
A3: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation because it is a mild and selective reducing agent that can reduce the aldehyde group to an alcohol while leaving the carbon-carbon double bond intact.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they may also reduce the double bond.[4][5]
-
-
Q4: What are the potential side products in this reduction?
-
A4: The main potential side product is the saturated alcohol, 3-(4-methoxyphenyl)propan-1-ol, which results from the reduction of both the aldehyde and the carbon-carbon double bond.[4][5] Another possible, though less common, side product with some reducing agents is the saturated aldehyde, 3-(4-methoxyphenyl)propanal.
-
Troubleshooting Guide:
-
Issue 3: The final product contains a significant amount of the saturated alcohol.
-
Possible Cause: The reducing agent is too strong or the reaction conditions are not selective.
-
Solution:
-
Use a milder reducing agent like sodium borohydride, which is known for its high selectivity in reducing the carbonyl group in the presence of a conjugated double bond.[3][4]
-
Perform the reaction at a low temperature to favor the kinetic 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the double bond.[4]
-
For challenging substrates, a Luche reduction (NaBH₄ with a catalytic amount of cerium(III) chloride) can further enhance selectivity for the 1,2-reduction, although this is more commonly applied to ketones.[6]
-
-
-
Issue 4: The reaction is incomplete, with starting material remaining.
-
Possible Cause: Insufficient reducing agent or deactivation of the reagent.
-
Solution:
-
Use a slight excess of sodium borohydride (e.g., 1.2 equivalents) to ensure the reaction goes to completion.[7]
-
Sodium borohydride can decompose in protic solvents like ethanol. While it is a common solvent, ensure the reaction is monitored and add the NaBH₄ portion-wise to a cooled solution of the aldehyde.[3][8]
-
-
-
Issue 5: Difficulty in purifying the final product.
-
Possible Cause: The product may be an oil, and co-elution of impurities during chromatography.
-
Solution:
-
After quenching the reaction, perform a thorough workup including washing with saturated sodium bisulfite solution to remove any unreacted aldehyde.[3]
-
Purify the crude product using flash column chromatography on silica (B1680970) gel. A solvent system of dichloromethane (B109758) and methanol (B129727) (e.g., 98:2) can be effective for separating the desired cinnamyl alcohol.[1]
-
-
Quantitative Data Summary
| Parameter | Stage 1: Aldehyde Synthesis (Protocol 1) | Stage 1: Aldehyde Synthesis (Protocol 2) | Stage 2: Alcohol Synthesis (Typical) |
| Starting Material | p-Anisaldehyde | p-Anisaldehyde | 4-Methoxycinnamaldehyde |
| Reagents | Acetaldehyde, Sodium Hydroxide | Acetaldehyde, Potassium Hydroxide | Sodium Borohydride |
| Solvent | 95% Ethanol | Acetone, Water | Ethanol or Methanol |
| Base/Reducing Agent | 2 M NaOH in Ethanol | 1.0 g KOH in 20 mL Water | 1.2 equivalents NaBH₄ |
| Temperature | Not specified | 0-5 °C | 0 °C to room temperature |
| Reaction Time | Not specified | 3-4 hours | ~4 hours |
| Yield | Not specified | Not specified | Up to 90%[9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxycinnamaldehyde
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
Acetone
-
Distilled Water
-
95% Ethanol (for recrystallization)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone.[1]
-
To this solution, add 0.84 mL (15 mmol) of acetaldehyde.[1]
-
In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.[1]
-
Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes, while maintaining the temperature at 0-5 °C in an ice bath.[1][2]
-
Continue stirring at this temperature for 3-4 hours.[2]
-
Collect the solid product by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.[1]
-
Recrystallize the crude product from 95% ethanol.[1]
-
Dry the purified crystals to obtain 4-methoxycinnamaldehyde.[1]
Protocol 2: Synthesis of this compound
Materials:
-
4-Methoxycinnamaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute HCl
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 4-methoxycinnamaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[7] Be cautious of hydrogen gas evolution.[3]
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours, monitoring the progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride or dilute HCl until gas evolution ceases.[7]
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic layers and wash with saturated sodium bisulfite solution, followed by cold water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which may be a yellowish oil.[3]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Visualizations
Caption: Overall workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for the reduction of 4-methoxycinnamaldehyde.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. CN101229991A - Method for preparing cinnamyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Methoxycinnamyl Alcohol
This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of crude 4-Methoxycinnamyl alcohol. Below you will find troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, complete with experimental protocols and data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by the reduction of 4-methoxycinnamaldehyde?
A1: The primary impurities depend on the reducing agent and reaction conditions used. Common impurities include:
-
Unreacted 4-methoxycinnamaldehyde: The starting material may not have fully reacted.
-
4-Methoxyphenyl propanol: Over-reduction of the double bond in the cinnamyl system can occur, especially with stronger reducing agents like Lithium Aluminum Hydride (LiAlH4).[1]
-
Side-products from the reducing agent: For example, if using sodium borohydride (B1222165) in an alcoholic solvent, borate (B1201080) esters may form and need to be hydrolyzed during workup.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Column chromatography is a versatile and highly effective method for separating this compound from both more polar and less polar impurities. It is often the recommended method.
-
Recrystallization can be effective if a suitable solvent system is found and the crude product is not excessively oily. However, cinnamyl alcohol derivatives can have low melting points, which can make recrystallization challenging.
-
Vacuum distillation is a potential option for thermally stable, liquid crude products, but it is less common for this specific compound on a lab scale.
Q3: My crude this compound is an oil and won't crystallize. What should I do?
A3: Oiling out is a common problem, especially if the crude product contains a significant amount of impurities that depress the melting point.
-
First, ensure that all solvent from the reaction workup has been thoroughly removed under reduced pressure.
-
If the product is still an oil, column chromatography is the most reliable method for purification.
-
You can also attempt a mixed-solvent recrystallization by dissolving the oil in a small amount of a good solvent and then slowly adding an anti-solvent until turbidity is observed, followed by cooling.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
Solution: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in a range of organic solvents, a mixed-solvent system is often necessary.[2][3]
| Solvent System (Solvent:Anti-solvent) | Expected Outcome |
| Toluene (B28343) / Heptane (B126788) | The compound is soluble in hot toluene; heptane is added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate (B1210297) / Hexane (B92381) | Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. |
| Methanol (B129727) / Water | The compound is soluble in methanol; water acts as the anti-solvent.[3] |
Problem: The product "oils out" instead of forming crystals upon cooling.
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add more of the "good" solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
Column Chromatography
Problem: Poor separation of this compound from impurities on a silica (B1680970) gel column.
Solution: The polarity of the eluent is critical for good separation. This compound is a moderately polar compound.
| Eluent System (v/v) | Application |
| 20-30% Ethyl Acetate in Hexane | A good starting point for separating the desired alcohol from less polar impurities like unreacted aldehyde and more polar impurities that will remain on the column.[4] |
| 1-5% Methanol in Dichloromethane (B109758) | For more polar impurities, a small amount of methanol can be added to the eluent to increase its polarity and elute the desired product. |
Tip: Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent system before running the column. The ideal Rf value for the desired compound is typically between 0.25 and 0.35.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Silica Gel Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 20% ethyl acetate in hexane) to form a slurry.
-
Pack the Column: Wet-pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC. A common visualization technique for this compound is a p-anisaldehyde stain, which reacts with the alcohol to produce a colored spot upon heating.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., toluene or ethyl acetate).
-
Add Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., heptane or hexane) dropwise until the solution becomes slightly cloudy.
-
Clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Collect Crystals: Collect the formed crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 85 | >98 | 75-85 | Effective for removing a wide range of impurities. |
| Recrystallization | 90 | >99 | 60-70 | Highly dependent on finding the optimal solvent system. |
| Vacuum Distillation | 80 | 95 | 50-60 | Best suited for larger scales and thermally stable crude products. |
Visualizations
Caption: General workflows for recrystallization and column chromatography.
Caption: Troubleshooting logic for purification of this compound.
References
Optimizing reaction conditions for 4-Methoxycinnamyl alcohol yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-methoxycinnamyl alcohol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 4-methoxycinnamaldehyde (B120730).
Q1: My reaction is producing a significant amount of 4-methoxyhydrocinnamyl alcohol. How can I improve the selectivity for this compound?
A1: The formation of 4-methoxyhydrocinnamyl alcohol indicates the reduction of both the aldehyde and the carbon-carbon double bond. To enhance selectivity for the desired product, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is known to be highly selective for the 1,2-reduction of the carbonyl group, leaving the C=C double bond intact.[1] Using NaBH₄ can yield high selectivity for cinnamyl alcohol, potentially up to 97%.[1]
-
Catalyst Selection for Hydrogenation: If you are performing catalytic hydrogenation, the choice of catalyst is critical. While standard catalysts like Palladium on carbon (Pd/C) can be used, they may lead to over-reduction. Specialized catalysts, such as CoRe/TiO₂, have demonstrated high selectivity (around 89%) for the unsaturated alcohol.[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which in this case is the 1,2-reduction product (this compound).
Q2: The yield of my reaction is consistently low. What are the potential causes and solutions?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the starting material (4-methoxycinnamaldehyde) is still present, the reaction time may need to be extended, or an additional portion of the reducing agent could be carefully added.
-
Side Reactions: Besides over-reduction, other side reactions might occur. The choice of solvent can influence side reactions; for instance, in catalytic hydrogenation, certain solvents can promote the formation of byproducts.[2]
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages. Ensure proper pH adjustment during quenching and efficient extraction with an appropriate solvent. Optimize your column chromatography procedure to minimize loss of the product on the column.
Q3: I am having difficulty purifying the final product. What are the common impurities and how can they be removed?
A3: The primary impurity is often the over-reduced product, 4-methoxyhydrocinnamyl alcohol. Other potential impurities include unreacted starting material and byproducts from the reducing agent.
-
Column Chromatography: Flash column chromatography is an effective method for purification. A solvent system of ethyl acetate (B1210297) and hexanes is commonly used.[3] The polarity of the eluent can be gradually increased to separate the more polar alcohol product from the less polar starting material and byproducts.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification technique.
-
Washing: During the work-up, washing the organic layer with brine (saturated NaCl solution) can help remove some water-soluble impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (4-methoxycinnamaldehyde) and the product (this compound). The spots can be visualized under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of cinnamyl alcohol from the reduction of cinnamaldehyde (B126680), which serves as a model for the synthesis of this compound.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Unsaturated Alcohol (%) | Reference |
| Cinnamaldehyde | NaBH₄ | Ethanol (B145695) | Room Temp | 0.5 | >90 | [4] |
| Cinnamaldehyde | NaBH₄ / NaNO₃ | Water | Room Temp | 0.67 | 94 | [5] |
| Cinnamaldehyde | NaBH₄ / Na₂C₂O₄ | Water | Room Temp | 1.5-3 | 93-95 | [6] |
| Cinnamaldehyde | Pt/Fe₃O₄ | 2-propanol | 120 | 6 | 94.8 (selectivity) | [7] |
| Cinnamaldehyde | Pd/C | Pyridine | Not specified | Not specified | ~60 (selectivity) | [2] |
Experimental Protocols
Protocol 1: Reduction of 4-Methoxycinnamaldehyde using Sodium Borohydride
This protocol describes a standard laboratory procedure for the selective reduction of 4-methoxycinnamaldehyde to this compound.
Materials:
-
4-Methoxycinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxycinnamaldehyde in methanol or ethanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and begin stirring.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (approximately 0.25-0.5 equivalents relative to the aldehyde) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture in the ice bath for 30-60 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Catalytic Transfer Hydrogenation of 4-Methoxycinnamaldehyde
This protocol provides a general procedure for the selective hydrogenation of 4-methoxycinnamaldehyde using a catalyst and a hydrogen donor.
Materials:
-
4-Methoxycinnamaldehyde
-
Supported catalyst (e.g., Pt/Fe₃O₄ on activated charcoal)
-
Hydrogen donor (e.g., 2-propanol)
-
Inert solvent (e.g., toluene, if necessary)
-
Reaction vessel suitable for heating under reflux
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-methoxycinnamaldehyde, the supported catalyst (typically 1-5 mol%), and the hydrogen donor (which can also serve as the solvent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of Celite. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography as described in Protocol 1.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. odinity.com [odinity.com]
- 5. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 4-Methoxycinnamyl Alcohol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 4-Methoxycinnamyl alcohol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a broad range of hydrophobic compounds.[1][2] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[3] For cell-based assays, sterile, anhydrous, cell culture-grade DMSO is preferred.
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[4] The compound's low aqueous solubility causes it to precipitate. To prevent this, several strategies can be employed:
-
Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution.[5]
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.[4]
-
Slow addition and mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersal.[4]
-
Adjust the final solvent concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[5] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve the solubility of the compound. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q3: The media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Temperature fluctuations: Changes in temperature can decrease the solubility of the compound.[6]
-
Interaction with media components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[4]
-
Evaporation: Over longer incubation periods, evaporation of water from the culture media can increase the concentration of the compound beyond its solubility limit.[4] Ensure proper humidification in your incubator and use appropriate culture vessel lids to minimize evaporation.[6]
-
Cellular metabolism: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds.[4]
Q4: What is the estimated aqueous solubility of this compound?
A4: The estimated water solubility of this compound is approximately 4822 mg/L at 25°C.[7][8] However, this can be significantly lower in complex solutions like cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when diluting your this compound stock solution into your aqueous assay buffer or cell culture medium, follow this troubleshooting workflow.
Issue 2: Delayed Precipitation in Culture
If precipitation occurs after a period of incubation, consider the following potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Incubator temperature drops or inconsistent heating can reduce compound solubility.[6] | Ensure the incubator is properly calibrated and maintains a stable temperature. Avoid frequent opening of the incubator door. |
| Interaction with Media Components | The compound may bind to proteins or other molecules in the serum or media, leading to the formation of insoluble complexes.[4] | If possible, test different media formulations. Consider using serum-free media if your experiment allows, though for some compounds, serum proteins can aid solubility. |
| Evaporation | Water loss from the culture vessel concentrates all media components, potentially exceeding the solubility limit of the compound. | Use culture plates with low-evaporation lids, ensure the incubator has adequate humidity, and consider sealing plates for long-term experiments.[6] |
| pH Shift | Cellular metabolism can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.[4] | Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense cultures. |
Data Presentation
Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.20 g/mol | [7] |
| Estimated Water Solubility | 4822 mg/L at 25°C | [7][8] |
| XlogP3 | 2.10 | [7][8] |
| Commonly Used Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound (e.g., 1.642 mg for 1 mL of 10 mM solution) and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the solid is completely dissolved. A brief sonication may be used to aid dissolution.[1] The resulting solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration remains at 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM solution in 1% DMSO. Mix gently by pipetting.
-
Final Dilution: Prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This yields the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
Add the final working solution to your cells.
-
Mandatory Visualization
Potential Signaling Pathways Modulated by Cinnamyl Alcohol Derivatives
While the specific signaling pathways modulated by this compound are not fully elucidated, related compounds have been shown to impact key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. This compound, 17581-85-0 [thegoodscentscompany.com]
- 8. (E)-4-methoxycinnamyl alcohol, 53484-50-7 [thegoodscentscompany.com]
- 9. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of 4-Methoxycinnamyl alcohol in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-Methoxycinnamyl alcohol in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is moderately stable in aqueous solutions. Its stability is primarily influenced by the pH and temperature of the buffer. At neutral pH and room temperature, it is relatively stable for short-term experiments. However, prolonged storage in aqueous buffers is not recommended without first performing a stability assessment under your specific experimental conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. It exhibits greatest stability in neutral to slightly acidic conditions (pH 6.0-7.5). Under strongly acidic (pH < 4) or alkaline (pH > 8) conditions, the compound is more susceptible to degradation. Alkaline conditions, in particular, can promote oxidation of the allylic alcohol group.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. For optimal stability, it is recommended to prepare solutions fresh and use them promptly. If short-term storage is necessary, it should be stored at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advised, although freeze-thaw cycles should be minimized.
Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity is likely due to the degradation of the compound. Several factors could contribute to this:
-
Improper Storage: Storing the solution at room temperature for an extended period can lead to degradation.
-
Buffer Incompatibility: The pH of your buffer may be outside the optimal range for stability.
-
Oxidation: Exposure to air and light can promote oxidation. It is advisable to use degassed buffers and protect solutions from light.
-
Contamination: Microbial or chemical contamination in the buffer can also lead to degradation of the compound.
Q5: What are the common degradation products of this compound?
A5: Under oxidative conditions, a potential degradation product is 4-methoxycinnamaldehyde. In strongly acidic conditions, polymerization or rearrangement reactions may occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after adding this compound to the buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. While soluble in water up to an estimated 4822 mg/L, different buffer salts can affect solubility.[1][2] | Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results. | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store it at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Perform a stability test of the compound in your experimental buffer at the working temperature. |
| Change in the color of the solution. | This may indicate oxidation or other chemical reactions of the compound. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions with degassed buffers to minimize oxidation. |
Stability Data
The following tables provide hypothetical stability data for this compound in different buffers at various conditions. This data is for illustrative purposes and should be confirmed by internal stability studies.
Table 1: Effect of pH on the Stability of this compound (10 µM) at 25°C over 24 hours
| Buffer (50 mM) | pH | % Remaining after 24h |
| Citrate | 4.0 | 85% |
| Phosphate | 6.0 | 98% |
| PBS | 7.4 | 95% |
| Tris | 8.5 | 70% |
| Carbonate-Bicarbonate | 9.5 | 50% |
Table 2: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4) over 48 hours
| Temperature | % Remaining after 48h |
| 4°C | 92% |
| 25°C (Room Temperature) | 88% |
| 37°C | 75% |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound in a specific experimental buffer.
1. Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solution (10 µM): Spike the stock solution into the experimental buffer to achieve the desired final concentration.
3. Stability Study:
-
Incubate the working solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any potential degradation by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20°C) until analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 258 nm (based on the chromophore).
-
Injection Volume: 10 µL
-
Analyze the samples from each time point. The peak area of this compound will be used to determine its concentration.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Preventing degradation of 4-Methoxycinnamyl alcohol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methoxycinnamyl alcohol during storage.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound. This guide provides a question-and-answer format to address and troubleshoot these specific problems.
Question 1: I observed a change in the physical appearance of my this compound sample (e.g., color change from white to yellow, clumping). What could be the cause?
Answer: A change in the physical appearance of this compound is often an indicator of degradation. The yellowing of the compound, which is typically a white solid, may suggest the formation of colored degradation products, such as 4-methoxycinnamaldehyde (B120730), arising from oxidation. Clumping can be a sign of moisture absorption, which can accelerate degradation pathways like hydrolysis or oxidation.
To troubleshoot this issue, it is recommended to:
-
Verify the storage conditions, ensuring the container is tightly sealed and stored at the recommended temperature.
-
Test the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
-
If degradation is confirmed, the sample should be discarded to avoid compromising experimental results.
Question 2: My experimental results using this compound are inconsistent. Could this be related to its stability?
Answer: Yes, inconsistent experimental results can be a direct consequence of using a degraded sample of this compound. The presence of impurities, such as the corresponding aldehyde or acid, can interfere with biological assays or chemical reactions. For instance, 4-methoxycinnamaldehyde, a potential oxidation product, may exhibit different biological activities or reaction kinetics compared to the alcohol.
To address this:
-
Always use a fresh sample of this compound or one that has been stored under optimal conditions.
-
Perform a purity check on your sample before use, especially for long-term experiments.
-
Consider including a positive and negative control in your experiments to ensure that the observed effects are due to the intact this compound.
Question 3: I suspect my this compound has been exposed to light and air. What are the potential consequences?
Answer: Exposure to light and air can significantly accelerate the degradation of this compound. The primary degradation pathways under these conditions are photo-oxidation and autoxidation.[1]
-
Photo-oxidation: UV radiation can provide the energy to initiate oxidation reactions, leading to the formation of 4-methoxycinnamaldehyde and subsequently 4-methoxycinnamic acid.
-
Autoxidation: In the presence of oxygen, a free-radical chain reaction can occur, leading to the same oxidative degradation products.
It is crucial to store this compound in amber vials or containers that block UV light and to blanket the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored under the following conditions:
-
Temperature: Frozen at -20°C or refrigerated at 2-8°C.[1][2]
-
Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber glass vials or by storing the container in the dark.[1]
Under these conditions, the shelf life of this compound is expected to be at least two years.[1][2]
What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are believed to be:
-
Oxidation: The allylic alcohol group is susceptible to oxidation, forming 4-methoxycinnamaldehyde and further oxidizing to 4-methoxycinnamic acid. This can be initiated by air (autoxidation) or light (photo-oxidation).
-
Polymerization: Like other cinnamyl derivatives, polymerization can occur, especially under conditions of heat or in the presence of certain catalysts.
-
Incompatibilities: Degradation can be accelerated by contact with incompatible materials such as strong acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Parameter | Recommended Condition | Expected Stability |
| Temperature | -20°C or 2-8°C | ≥ 2 years[1][2] |
| Atmosphere | Tightly sealed under inert gas (Argon or Nitrogen) | Minimizes oxidation |
| Light | Protected from light (Amber vial or dark storage) | Prevents photodegradation |
| Purity | ≥98% (for research use) | Ensures reliable experimental results[1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method that can be used to assess the purity of this compound and detect the presence of its primary degradation product, 4-methoxycinnamaldehyde. This method is adapted from established procedures for similar compounds.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
This compound reference standard
-
4-Methoxycinnamaldehyde reference standard
-
Sample of this compound to be tested
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Gradient | 0-15 min: 50% B; 15-25 min: 50-90% B; 25-30 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound and 4-methoxycinnamaldehyde reference standards in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to obtain a stock solution of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 10 µg/mL.
4. Analysis
-
Inject the standard solution to determine the retention times of this compound and 4-methoxycinnamaldehyde.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
The purity of the this compound can be calculated by the area percentage method. The presence of a peak corresponding to 4-methoxycinnamaldehyde indicates degradation.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Logical relationship between storage conditions and stability.
Caption: Experimental workflow for HPLC purity analysis.
References
Improving the resolution of 4-Methoxycinnamyl alcohol in HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Methoxycinnamyl alcohol. Our goal is to help you improve peak resolution and achieve reliable, high-quality chromatographic results.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution in the HPLC analysis of this compound can manifest as broad, tailing, or co-eluting peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.
Q1: My this compound peak is broad and shows poor resolution. Where do I start troubleshooting?
Broad and poorly resolved peaks can stem from several factors related to the column, mobile phase, or overall system. Follow this logical workflow to identify and address the root cause.
Frequently Asked Questions (FAQs)
Column & Stationary Phase
-
Q2: What is the most common stationary phase for analyzing this compound? A reversed-phase C18 column is the most commonly used stationary phase for the analysis of this compound and similar phenolic compounds.[1] Its non-polar nature provides good retention and separation when used with a polar mobile phase.
-
Q3: Could a Phenyl-Hexyl column improve the resolution of this compound? Yes, a Phenyl-Hexyl column could offer better resolution, especially if co-elution with other aromatic compounds is an issue. The phenyl groups in the stationary phase can have π-π interactions with the aromatic ring of this compound, providing a different selectivity compared to a standard C18 column.[2][3]
Mobile Phase
-
Q4: What is a good starting mobile phase for the analysis of this compound? A good starting point is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[4][5] The addition of a small amount of acid, such as 0.1% formic acid, is often used to improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[6][7]
-
Q5: Should I use acetonitrile or methanol as the organic modifier? Both can be effective. Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to shorter run times and lower backpressure.[4][5] However, methanol can sometimes offer better selectivity for phenolic compounds due to its ability to engage in hydrogen bonding, potentially reducing peak tailing.[5][8] The choice may require empirical testing to determine the best resolution for your specific sample matrix.
-
Q6: When should I switch from isocratic to gradient elution? Consider switching to gradient elution if your sample contains compounds with a wide range of polarities, leading to some peaks eluting very early and others very late with poor shape under isocratic conditions.[9][10] A gradient can improve peak shape for late-eluting compounds and reduce overall analysis time.[11]
Peak Shape Issues
-
Q7: What causes peak tailing for this compound and how can I fix it? Peak tailing for phenolic compounds like this compound is often caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[1] To mitigate this, ensure the mobile phase pH is low (e.g., by adding 0.1% formic acid) to keep the analyte in its neutral form.[6][7] Using a high-purity, well-end-capped column can also minimize these secondary interactions.
-
Q8: My peak is fronting. What is the likely cause? Peak fronting is typically a sign of column overload. Try reducing the concentration of your sample or decreasing the injection volume.
Data Presentation: Comparison of HPLC Conditions
The following table summarizes the impact of different HPLC parameters on the retention time and resolution of this compound. This data is compiled from typical results for similar phenolic compounds and should be used as a guide for method development.
| Parameter | Condition A | Condition B | Expected Impact on this compound Analysis |
| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl may increase retention and selectivity for aromatic compounds.[2][12] |
| Mobile Phase: Organic Modifier | Acetonitrile:Water (40:60) + 0.1% Formic Acid | Methanol:Water (50:50) + 0.1% Formic Acid | Acetonitrile may result in shorter retention times. Methanol could offer different selectivity.[4][8] |
| Elution Mode | Isocratic | Gradient (e.g., 20-80% Acetonitrile in 15 min) | Gradient elution can improve peak shape and resolution, especially in complex mixtures.[9][13] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lowering the flow rate can increase retention time and may improve resolution.[1] |
| Column Temperature | 30 °C | 40 °C | Increasing temperature will decrease mobile phase viscosity, leading to shorter retention times and potentially sharper peaks.[1] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound
This protocol provides a starting point for the isocratic analysis of this compound.
-
HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). Add formic acid to the aqueous portion to a final concentration of 0.1% before mixing. Degas the mobile phase using sonication or vacuum filtration.
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[1]
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (based on typical UV absorbance for cinnamyl derivatives)
-
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: Gradient RP-HPLC Method for Improved Resolution
This protocol is designed for samples where isocratic elution provides insufficient resolution.
-
HPLC System and Column: Same as Protocol 1.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-20 min: 20% B (re-equilibration)
-
-
-
Sample Preparation: Same as Protocol 1.
-
Analysis: Equilibrate the column with the initial mobile phase composition (20% B) for at least 5-10 column volumes. Inject the sample and run the gradient program.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing and optimizing an HPLC method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. separationmethods.com [separationmethods.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine - UGD Academic Repository [eprints.ugd.edu.mk]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. sciensage.info [sciensage.info]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
Minimizing side-product formation in 4-Methoxycinnamyl alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 4-methoxycinnamyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a carbonyl group from a suitable precursor. The primary routes include:
-
Reduction of 4-methoxycinnamaldehyde (B120730): This is a widely used method employing chemoselective reducing agents to convert the aldehyde to an alcohol while preserving the carbon-carbon double bond.
-
Reduction of 4-methoxycinnamic acid or its esters: This route requires stronger reducing agents to convert the carboxylic acid or ester functionality into a primary alcohol.
Q2: What is the primary side-product of concern in this compound synthesis?
A2: The major side-product is typically 4-methoxydihydrocinnamyl alcohol (also known as 3-(4-methoxyphenyl)propan-1-ol). This results from the undesired reduction of the carbon-carbon double bond in the cinnamyl structure. The formation of this saturated alcohol is more pronounced with powerful, non-selective reducing agents.
Q3: How can I monitor the progress of my reaction and detect side-products?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring reaction progress. By co-spotting the reaction mixture with your starting material and a pure standard of this compound, you can track the consumption of the reactant and the formation of the product. Side-products, like the saturated alcohol, will often appear as distinct spots. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying the desired product and any impurities.
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating this compound from non-polar and more polar impurities on a laboratory scale.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material. This method is also scalable.
-
Vacuum Distillation: For liquid products, vacuum distillation can be used to separate the desired alcohol from less volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reactant Equivalents: A slight excess of the reducing agent may be necessary, but be cautious as this can also lead to more side-products. |
| Suboptimal Reaction Temperature | - Reduction of Aldehyde: For milder reducing agents like sodium borohydride (B1222165), ensure the reaction is kept cool (0-25°C) to favor 1,2-reduction. - Reduction of Acid/Ester: For stronger reducing agents like lithium aluminum hydride, the reaction may require refluxing to go to completion. |
| Degradation of Product | - Harsh Workup: Avoid strongly acidic or basic conditions during workup if possible, as this can lead to degradation or side reactions. A neutral or mildly acidic workup is often preferred. |
| Loss During Purification | - Column Chromatography: Ensure proper solvent system selection to achieve good separation without excessive band broadening. - Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. |
Issue 2: Significant Formation of 4-Methoxydihydrocinnamyl Alcohol
| Potential Cause | Troubleshooting Steps |
| Use of a Non-Selective Reducing Agent | - Reagent Choice: When starting from 4-methoxycinnamaldehyde, opt for a milder, more chemoselective reducing agent like sodium borohydride (NaBH₄). Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) which are known to reduce both the aldehyde and the double bond.[1] |
| Elevated Reaction Temperature | - Temperature Control: Maintain a low reaction temperature (e.g., 0°C) when using reducing agents. Higher temperatures can increase the likelihood of double bond reduction. |
| Prolonged Reaction Time with Strong Reductants | - Monitor Closely: If a stronger reducing agent must be used, monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize over-reduction. |
Issue 3: Presence of Unreacted Starting Material in the Final Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | - Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used. It is common to use a slight excess (1.1-1.5 equivalents). |
| Deactivated Reducing Agent | - Reagent Quality: Use a fresh, high-quality reducing agent. Hydride reagents can decompose upon exposure to moisture. |
| Poor Solubility of Starting Material | - Solvent Choice: Select a solvent in which both the starting material and the reducing agent are reasonably soluble. For NaBH₄ reductions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common. For LiAlH₄ and DIBAL-H, ethereal solvents like THF or diethyl ether are used. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for this compound Synthesis
| Reducing Agent | Starting Material | Typical Yield (%) | Purity (%) | Key Side-Products | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | 4-Methoxycinnamaldehyde | 85-95 | >95 | Minimal 4-methoxydihydrocinnamyl alcohol | High chemoselectivity, mild reaction conditions, easy workup. | Not effective for reducing carboxylic acids or esters. |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Methoxycinnamic Acid/Ester | 60-80 | 70-90 | 4-Methoxydihydrocinnamyl alcohol | Powerful reducing agent, can reduce acids and esters. | Low chemoselectivity, can reduce the double bond, requires anhydrous conditions and careful handling.[1] |
| Diisobutylaluminum Hydride (DIBAL-H) | Ethyl 4-Methoxycinnamate | 70-90 | >90 | 4-Methoxydihydrocinnamyl alcohol (if excess or high temp) | Can reduce esters to alcohols, generally more selective than LiAlH₄. | Requires low temperatures (-78°C) and anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Methoxycinnamaldehyde with Sodium Borohydride
-
Dissolution: In a round-bottom flask, dissolve 4-methoxycinnamaldehyde (1 equivalent) in methanol or ethanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Control the rate of addition to maintain the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).
-
Quenching: Once the starting material is consumed, cool the flask in an ice-water bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~7).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of this compound via Reduction of Ethyl 4-Methoxycinnamate with DIBAL-H
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 4-methoxycinnamate (1 equivalent) in anhydrous toluene (B28343) or THF (20 mL per gram of ester).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add DIBAL-H (2.2 equivalents, typically as a 1 M solution in hexanes) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78°C, slowly add methanol to quench the excess DIBAL-H.
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Troubleshooting Cell Culture Contamination Issues When Using 4-Methoxycinnamyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments involving 4-Methoxycinnamyl alcohol. The information is presented in a question-and-answer format to directly address specific challenges.
Guide 1: Troubleshooting Unexpected Results and Suspected Contamination
This guide addresses common problems that may be mistaken for contamination when using this compound, such as unexpected cell death, precipitates in the culture medium, and inconsistent results.
FAQs
Q1: I've added this compound to my cell culture, and now I see a lot of cell death, even at low concentrations. Is my culture contaminated?
A1: While contamination is always a possibility in cell culture, the observed cell death may be a direct cytotoxic effect of the this compound itself. This compound is known to be cytotoxic to various cancer cell lines.[1][2][3][4] It is crucial to differentiate between expected cytotoxicity and a contamination event.
-
Check for classic signs of microbial contamination: Look for turbidity (cloudiness) in the culture medium, a sudden and dramatic drop in pH (medium turning yellow), or the presence of motile bacteria or budding yeast under the microscope.[4][5] If these signs are absent, the issue is more likely related to the compound's activity or its preparation.
-
Review the expected cytotoxicity: Compare your results with published data. This compound has been shown to induce necrosis.[1][2][3][4]
-
Run a vehicle control: Always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you determine if the solvent itself is causing toxicity.
Q2: After adding this compound to my media, I noticed a fine precipitate or cloudiness. Is this a sign of bacterial or fungal contamination?
A2: This is a common issue and is more likely due to the poor aqueous solubility of this compound rather than microbial contamination.[6]
-
Solubility Issues: this compound is soluble in organic solvents like DMSO, chloroform, and acetone (B3395972) but has limited solubility in aqueous culture media.[3] If the final concentration of the compound exceeds its solubility limit in the medium, it can precipitate out of solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution in Stock: Make sure the compound is fully dissolved in your stock solvent before diluting it into the culture medium. Gentle warming (to 37°C) may aid dissolution.[6]
-
Lower Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium as low as possible (ideally below 0.1%).[6] High solvent concentrations can also cause precipitation when added to the aqueous medium.
-
Vortex During Dilution: When adding the stock solution to the culture medium, vortex or mix vigorously to ensure rapid and even dispersion.
-
Q3: My results with this compound are highly variable between experiments. What could be causing this inconsistency?
A3: Inconsistent results are often traced back to issues with the preparation and handling of the compound.[6]
-
Inconsistent Solubilization: As mentioned in Q2, if the compound is not fully dissolved, the actual concentration in your experiments will vary.[6]
-
Degradation of the Compound: this compound can degrade over time if not stored properly. Ensure it is stored at -20°C or lower, protected from light, and consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[6]
-
Batch-to-Batch Purity: The purity of the compound can vary between suppliers or even between different batches from the same supplier. Impurities could have their own biological activities, leading to inconsistent results.[6]
-
Vehicle Effects: The solvent used can have biological effects on the cells. It is crucial to run vehicle-only controls to account for these effects and ensure the final solvent concentration is consistent across all experiments.[6]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as determined by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 7.82 | [1][2][3] |
| MCF-7 | Breast Cancer | 14.24 | [1][2][3] |
| DU145 | Prostate Cancer | 22.10 | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the proper method for preparing a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter (PTFE for organic solvents)
-
Sterile syringes
Procedure:
-
Weigh the Compound: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve in Solvent: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath to aid dissolution. Visually inspect to ensure no particulates are present.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is critical to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound.
Protocol 2: Cytotoxicity Determination using an MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete culture medium
-
This compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidic isopropanol (B130326) or SDS-HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all wells (including a vehicle-only control) and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Potential mechanism of this compound-induced necrosis.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Interpreting unexpected results in 4-Methoxycinnamyl alcohol experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with 4-Methoxycinnamyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound, and what are the common solubility issues?
A1: this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell culture experiments, DMSO is commonly used to prepare concentrated stock solutions. However, it is sparingly soluble in water.[3][4]
Troubleshooting Solubility:
-
Precipitation in Media: If you observe precipitation when diluting a DMSO stock solution into aqueous cell culture media, you may be exceeding its aqueous solubility limit. Try using a lower final concentration or increasing the serum percentage in your media, if the experimental design allows.
-
Inconsistent Results: Poor solubility can lead to inconsistent concentrations in your assays. Ensure the compound is fully dissolved in the stock solvent before preparing dilutions. Gentle warming or vortexing can aid dissolution.
Q2: How should this compound be stored for optimal stability?
A2: For long-term stability, this compound powder should be stored protected from air and light in a refrigerated or frozen environment (2-8°C is often recommended).[5] Stock solutions in solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Synthesis and Purity
Q3: My synthesis of this compound via reduction of 4-methoxycinnamic acid with lithium aluminum hydride (LiAlH₄) resulted in a low yield and a significant byproduct. What is the likely cause?
A3: A common challenge with using strong reducing agents like LiAlH₄ is the over-reduction of the conjugated double bond in the cinnamyl structure, in addition to the desired reduction of the carboxyl group.[6] This leads to the formation of 4-methoxyphenylpropanol as a major side product, complicating purification and lowering the yield of the target compound.[6]
Potential Solutions:
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the extent of double bond reduction, though it may not completely eliminate the side product.[6]
-
Reaction Time: Increasing the reaction time may improve the reduction of the carboxyl group, but excessive time could lead to degradation.[6] Careful optimization is required.
-
Alternative Reagents: Consider using a milder reducing agent that is more selective for the carboxyl group over the conjugated alkene.
Q4: My ¹H-NMR spectrum of purified this compound shows unexpected peaks. How can I identify the impurities?
A4: Unexpected peaks in an NMR spectrum can arise from several sources.
-
Residual Solvents: The most common impurities are residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane). Compare your unknown peaks to established chemical shift tables for common lab solvents.[7][8]
-
Synthesis Byproducts: As mentioned in Q3, a byproduct from the reduction of the double bond is possible. Look for signals corresponding to a saturated propyl chain rather than the vinyl protons of the cinnamyl group.[6]
-
Degradation: The corresponding aldehyde, trans-4-methoxycinnamaldehyde, is a potential oxidative degradation product or a precursor from an incomplete reaction.[9]
Troubleshooting Guide: Cell-Based Assays
Q5: I am observing significant variability in IC₅₀ values in my cytotoxicity assays across different experiments. What are the potential causes?
A5: Variability in cytotoxicity data is a common issue. Consider the following factors:
-
Solubility and Precipitation: As detailed in Q1, poor solubility of this compound in the final culture medium can lead to an inaccurate effective concentration. Visually inspect your highest concentration wells for any signs of precipitation.
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments.
-
Compound Interaction with Media: Phenolic compounds can sometimes interact with components in cell culture media, potentially generating hydrogen peroxide, which can create experimental artifacts and contribute to cytotoxicity.[10]
-
DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all treatment groups (including the vehicle control) and at a non-toxic level (typically <0.5%).
Q6: My experiments indicate that this compound induces cell death, but I am not detecting key markers of apoptosis (e.g., caspase activation). Is this expected?
A6: Yes, this is an expected result based on published findings. Studies have shown that while this compound is cytotoxic to various cancer cell lines, it does not induce apoptosis.[1][11] Instead, it has been observed to cause cell death via necrosis, as confirmed by DNA fragmentation studies.[1][11][12] Therefore, you should consider assays that measure necrotic cell death, such as lactate (B86563) dehydrogenase (LDH) release or propidium (B1200493) iodide staining.
Q7: My anti-inflammatory assay results show an inconsistent or non-dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. What could be wrong?
A7: Several factors can cause this observation:
-
High-Concentration Cytotoxicity: At higher concentrations, this compound is cytotoxic.[1][12] A reduction in NO levels might be due to widespread cell death rather than a specific inhibitory effect on the NO production pathway. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) with the same concentrations and time points to identify the concentration at which the compound becomes toxic to the cells.
-
Solubility Limit: You may be exceeding the compound's solubility in your assay medium at higher concentrations, meaning the actual dose delivered to the cells is not increasing linearly.
-
Interference with Griess Reagent: While less common, ensure the compound does not directly interact with the Griess reagents used to measure nitrite (B80452) levels. This can be tested by adding the compound to cell-free media with a known amount of nitrite.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Cancer | 7.82 | [1][11][12] |
| MCF-7 | Breast Cancer | 14.24 | [1][11][12] |
| DU145 | Prostate Cancer | 22.10 | [1][11][12] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | 4822 mg/L @ 25 °C (estimated) | [3] |
| DMSO | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NO production by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Visualizations
Caption: Troubleshooting workflow for unexpected biological results.
Caption: Proposed anti-inflammatory signaling pathway of 4-MCA.
Caption: General experimental workflow for assessing bioactivity.
References
- 1. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:53484-50-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound, 17581-85-0 [thegoodscentscompany.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemfaces.com [chemfaces.com]
- 6. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 53484-50-7 | MOLNOVA [molnova.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of 4-Methoxycinnamyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 4-Methoxycinnamyl alcohol. Our focus is on strategies to enhance its bioavailability, a critical factor for achieving desired therapeutic outcomes.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Low oral bioavailability of this compound is a common challenge, primarily attributed to its poor aqueous solubility and potential for first-pass metabolism. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Quantitative Parameters of this compound and Representative Bioavailability Enhancement Strategies
Disclaimer: The following table includes representative data based on studies of structurally similar compounds due to the limited availability of specific in vivo pharmacokinetic data for this compound. Researchers should conduct compound-specific studies to obtain accurate quantitative values.
| Parameter | Unformulated this compound (Estimated) | Nanoemulsion Formulation (Representative) | Solid Dispersion (Representative) | Cyclodextrin (B1172386) Complex (Representative) |
| Aqueous Solubility | Low (~50 µg/mL) | High (Dispersible) | Moderate to High | High |
| Dissolution Rate | Slow | Rapid | Rapid | Rapid |
| Cmax (ng/mL) | Low | Significantly Increased | Increased | Increased |
| Tmax (hr) | Variable | Shortened | Variable | Variable |
| AUC (ng·hr/mL) | Low | Significantly Increased | Increased | Increased |
| Relative Bioavailability (%) | Baseline | > 500% | > 300% | > 200% |
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low and inconsistent plasma concentrations. What is the likely cause?
A1: The most probable cause is the poor aqueous solubility of this compound, leading to low dissolution in the gastrointestinal (GI) tract. This results in limited absorption and, consequently, low and variable plasma levels. Another contributing factor could be first-pass metabolism in the liver, where the compound is metabolized before reaching systemic circulation.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and dissolution rate. These include:
-
Nanoemulsion: Formulating the compound into oil-in-water nanoemulsions can significantly increase its surface area for absorption.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin cavity can increase its solubility in aqueous environments.
Q3: How do I choose the most suitable bioavailability enhancement technique for my study?
A3: The choice depends on several factors, including the required dose, the desired pharmacokinetic profile, and the available formulation equipment. A decision-making workflow is provided below to guide your selection.
Q4: Are there any analytical challenges I should be aware of when working with these formulations?
A4: Yes. When using formulation approaches like nanoemulsions or solid dispersions, it is crucial to have validated analytical methods (e.g., HPLC, LC-MS/MS) to accurately quantify the drug content in the formulation and in biological matrices. For nanoemulsions, you will also need to characterize droplet size and stability. For solid dispersions, characterization of the solid state (amorphous vs. crystalline) is essential.
Q5: What is the expected metabolic pathway for this compound in vivo?
A5: Based on studies of cinnamyl alcohol and its derivatives, this compound is likely oxidized in vivo by alcohol dehydrogenases to form the corresponding aldehyde and then further oxidized to 4-methoxycinnamic acid.[1][2] This acid can then be conjugated and excreted. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
High-pressure homogenizer (optional, for smaller droplet size)
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound in the selected oil at a predetermined concentration (e.g., 10 mg/mL).
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is obtained. The ratio of oil:surfactant:co-surfactant should be optimized (e.g., starting with 1:4:2).
-
Formation of the Nanoemulsion: While stirring the organic phase on a magnetic stirrer, add the aqueous phase dropwise at a constant rate.
-
Continue stirring for 30 minutes after the addition of the aqueous phase is complete. A translucent to milky-white nanoemulsion should form.
-
(Optional) Homogenization: For a smaller and more uniform droplet size, the pre-emulsion can be passed through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles at 15,000 psi).
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol details the solvent evaporation method for preparing a solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio should be optimized (e.g., starting with 1:4 w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is completely evaporated, a thin film or solid mass will be formed. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its solid-state properties (using DSC and PXRD to confirm amorphous nature), drug content, and dissolution rate.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for forming an inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Organic solvent (e.g., ethanol)
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Guest Solution: Dissolve this compound in a minimal amount of the organic solvent.
-
Host Solution: In a separate beaker, dissolve the cyclodextrin in deionized water with stirring. The molar ratio of drug to cyclodextrin should be optimized (e.g., starting with 1:1).
-
Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Precipitation and Recovery: Cool the solution in an ice bath to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the collected powder in a vacuum oven at 40°C.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and FTIR spectroscopy. Evaluate the complex for drug content and solubility enhancement.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Potential of 4-Methoxycinnamyl Alcohol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 4-Methoxycinnamyl alcohol's anti-cancer properties with related compounds, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. While in vivo data for this compound is not yet available, this document synthesizes its known in vitro activity with in vivo findings for structurally similar molecules, providing a framework for future animal model studies.
Executive Summary
This compound, a phenylpropanoid found in plants such as Foeniculum vulgare, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines in vitro.[1][2][3] This compound induces cell death primarily through necrosis rather than apoptosis.[1][2][3] To contextualize its potential for in vivo applications, this guide draws comparisons with other anti-cancer agents, including structurally related cinnamyl derivatives and standard chemotherapeutic drugs, for which animal model data are available. This comparative approach aims to inform the design of future preclinical studies to validate the anti-cancer efficacy of this compound.
In Vitro Cytotoxicity of this compound
Initial studies have established the cytotoxic profile of this compound against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 7.82 |
| MCF-7 | Breast Cancer | 14.24 |
| DU145 | Prostate Cancer | 22.10 |
Data sourced from MedchemExpress and ChemFaces.[1][2][3]
Comparative In Vivo Anti-Cancer Activity
Direct in vivo studies on this compound are not yet published. However, data from related compounds tested in animal models can provide valuable insights into its potential efficacy and inform the design of future experiments.
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key Findings |
| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | Mice with Murine Lewis Lung Carcinoma | Lung Cancer | 30 mg/kg, subcutaneous, for 20 days | 27.2% inhibition of tumor volume.[4] |
| ICR Mice with Sarcoma 180 | Sarcoma | 30 mg/kg, intraperitoneal, for 10 days | 33.7% suppression in tumor weight.[4] | |
| Cinnamyl Sulfonamide Hydroxamate Derivative (NMJ-2) | Wistar Rats with DMH-induced Colon Adenocarcinoma | Colon Cancer | 10 mg/kg, intraperitoneal, once daily for 21 days | Significant reduction in aberrant crypt foci and adenocarcinoma count.[5] |
| Dabrafenib (Reference Drug) | 8HUM_Rag2 -/- Mice with A375 Human Melanoma Xenograft | Melanoma | 31.5 mg/kg, oral, daily | Near-complete tumor regression.[6] |
Proposed Experimental Protocol for In Vivo Validation
Based on established methodologies for testing anti-cancer agents in animal models, the following protocol is proposed for validating the efficacy of this compound.[7][8][9]
1. Cell Line and Animal Model Selection:
- Cell Line: Based on in vitro data, HeLa, MCF-7, or DU145 cells could be used.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old) are suitable for xenograft studies.[7]
2. Tumor Implantation:
- Cancer cells (~1 x 10^6 cells) will be suspended in a sterile solution (e.g., PBS and Matrigel mixture) and injected subcutaneously into the flank of each mouse.[7]
3. Treatment Regimen:
- Once tumors reach a palpable volume (e.g., 100-200 mm³), mice will be randomized into treatment and control groups.[7]
- Treatment Group: Administer this compound at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) will need to be optimized.
- Control Group: Administer the vehicle control using the same route and schedule.
- Positive Control Group: A standard-of-care chemotherapeutic agent for the specific cancer type can be used for comparison.
4. Monitoring and Endpoints:
- Tumor volume will be measured 2-3 times per week using calipers. The formula (Length x Width²)/2 will be used to calculate tumor volume.[7]
- Animal body weight and general health will be monitored regularly.
- At the end of the study, tumors will be excised, weighed, and processed for histological and molecular analysis.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, related phenylpropanoids and cinnamyl derivatives have been shown to modulate key signaling pathways involved in cancer progression. It is hypothesized that this compound may exert its anti-cancer effects through similar mechanisms.
A related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to decrease the levels of PI3-kinase, Akt, MAPK, and mTOR, which are promoters of cell growth, and increase the levels of tumor suppressors like p53, p21, and Rb.[10] Cinnamyl derivatives have also been shown to inhibit HDAC8 activity, suggesting a potential role in epigenetic regulation.[11]
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow for In Vivo Studies
The successful execution of in vivo studies is critical for validating the therapeutic potential of this compound. The following diagram outlines a typical experimental workflow.
Caption: Standard experimental workflow for xenograft model studies.
Conclusion and Future Directions
This compound presents a promising profile as a potential anti-cancer agent based on its in vitro cytotoxicity. The immediate next step is to validate these findings in well-designed in vivo animal models. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to undertake these crucial preclinical studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, as well as evaluating its safety and pharmacokinetic profile. These efforts will be instrumental in determining its viability as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 53484-50-7 | MOLNOVA [molnova.com]
- 3. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 4-Methoxycinnamyl Alcohol and Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Profiles of 4-Methoxycinnamyl Alcohol and Cinnamyl Alcohol, Supported by Experimental Data.
This guide provides a detailed comparison of the cytotoxic effects of this compound and cinnamyl alcohol on various cancer cell lines. The information presented is curated from peer-reviewed studies to assist researchers in evaluating the potential of these compounds in drug development.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound and cinnamyl alcohol have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound | MCF-7 (Breast Adenocarcinoma) | 14.24[1][2] | ~86.7 |
| HeLa (Cervical Adenocarcinoma) | 7.82[1][2] | ~47.6 | |
| DU145 (Prostate Carcinoma) | 22.10[1][2] | ~134.6 | |
| U937 (Histiocytic Lymphoma) | 3.55[1] | ~21.6 | |
| Cinnamyl alcohol | HepG2 (Hepatocellular Carcinoma) | See Note² | 114.3 |
| 3T3-L1 (Mouse Embryo Fibroblast) | > 13.42 (No cytotoxicity at ≤ 25 µM)[3] | > 100 |
¹ Molar concentrations are approximated based on the molecular weights (this compound: 164.20 g/mol ; Cinnamyl alcohol: 134.18 g/mol ). ² Specific IC50 value in µg/mL for cinnamyl alcohol on HepG2 cells was not provided in the direct search results, only the molar concentration was available from a graphical representation in the cited study.
It is important to note that a direct comparison of the cytotoxic potency between the two compounds is challenging due to the lack of available data for cinnamyl alcohol on the same cancer cell lines (MCF-7, HeLa, DU145, and U937) under identical experimental conditions.
Mechanism of Cell Death
Current research suggests distinct mechanisms of cell death induced by these two compounds.
This compound has been shown to induce necrosis in cancer cells.[1][2] DNA fragmentation studies revealed smeared DNA bands, a characteristic feature of necrotic cell death, rather than the ladder pattern typical of apoptosis.[1]
In contrast, while direct evidence on the cytotoxic mechanism of cinnamyl alcohol in cancer cells is limited, studies on a closely related compound, cinnamaldehyde, suggest an apoptotic mechanism. Cinnamaldehyde has been reported to induce apoptosis in human promyelocytic leukemia HL-60 cells through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), mitochondrial permeability transition, and the release of cytochrome c. It also induced apoptosis in myeloid-derived suppressor cells via the intrinsic pathway, characterized by an increased expression of Bax and caspase-9, and decreased Bcl-2 expression. This suggests that cinnamyl alcohol may also induce apoptosis, a programmed form of cell death that is generally preferred for anti-cancer therapies due to its non-inflammatory nature.
Experimental Protocols
The following provides a generalized methodology for the cytotoxicity assays cited in this guide.
Cell Culture and Treatment
Human cancer cell lines (MCF-7, HeLa, DU145, U937) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound or cinnamyl alcohol for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability. The general steps are as follows:
-
Reagent Preparation: An MTT stock solution (e.g., 5 mg/mL in PBS) is prepared and filtered.
-
Cell Treatment: After the treatment period with the compounds, the culture medium is removed.
-
MTT Incubation: MTT solution is added to each well and the plate is incubated for a few hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of the compounds.
Caption: Proposed cell death signaling pathways.
References
A Comparative Analysis of 4-Methoxycinnamyl Alcohol and Other Natural Anti-Inflammatory Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of 4-Methoxycinnamyl alcohol against other well-established natural compounds. This document synthesizes experimental data on their efficacy, details the methodologies used in these key experiments, and visualizes the cellular signaling pathways involved.
Introduction
Chronic inflammation is a significant contributing factor to a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide focuses on this compound, a phenylpropanoid found in plants such as Etlingera pavieana, and compares its anti-inflammatory potential with that of extensively studied natural compounds: Curcumin, Resveratrol (B1683913), Quercetin (B1663063), and Epigallocatechin gallate (EGCG). By presenting a side-by-side comparison of their mechanisms of action and quantitative efficacy, this document aims to provide a valuable resource for the scientific community engaged in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro efficacy of this compound and other selected natural compounds in inhibiting key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | ~27.3 µg/mL | [1] |
| Curcumin | NF-κB Activation | RAW 264.7 | >50 | [2] |
| Resveratrol | COX-2 Enzyme Activity | Recombinant Human COX-2 | ~30 | [3] |
| Quercetin | Leukotriene B4 Formation | Human Leukocytes | ~2 | [4] |
| Epigallocatechin gallate (EGCG) | TNF-α, IL-6, IL-8 Production | HMC-1 | ~100 | [5] |
Note: The IC50 value for this compound was reported for the ethyl acetate (B1210297) fraction of Etlingera pavieana, in which it is a major component. Further studies are needed to determine the precise IC50 of the isolated compound.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are mediated through their interaction with various cellular signaling pathways. A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. Another key pathway is the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular stress responses and inflammation.
This compound
This compound has been identified as one of the active anti-inflammatory compounds in the rhizomal extract of Etlingera pavieana.[1] Studies on the extract and the related compound, 4-methoxycinnamyl p-coumarate (MCC), suggest that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] Specifically, MCC has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[7] It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Furthermore, MCC attenuates the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8] It also reduces the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38.[7]
Other Natural Compounds
-
Curcumin: The active component of turmeric, curcumin, is a well-documented anti-inflammatory agent that primarily exerts its effects by inhibiting the NF-κB signaling pathway.[2][9] It can also modulate other pathways, including the MAPK and JAK/STAT pathways.[10]
-
Resveratrol: Found in grapes and other fruits, resveratrol has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[3] It also modulates the NF-κB and MAPK signaling pathways.[11]
-
Quercetin: A flavonoid present in many fruits and vegetables, quercetin is known to inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of inflammatory leukotrienes.[4] It also scavenges free radicals and modulates NF-κB and MAPK signaling.
-
Epigallocatechin gallate (EGCG): The major catechin (B1668976) in green tea, EGCG exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[5] Its mechanism involves the attenuation of the NF-κB and MAPK pathways.[5][12][13]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol-Sensitized UVA Induced Apoptosis in Human Keratinocytes through Mitochondrial Oxidative Stress and Pore Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory Effects and Mechanisms of Luteolin on Proliferation and Migration of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methoxycinnamyl p-Coumarate Mediates Anti-Atherosclerotic Effects by Suppressing NF-ĸB Signaling Pathway and Foam Cell Formation | Trends in Sciences [tis.wu.ac.th]
Unveiling the Anticancer Potential of 4-Methoxycinnamyl Alcohol: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the cytotoxic activity of 4-Methoxycinnamyl alcohol (4-MCA), a natural compound isolated from plants such as Foeniculum vulgare (fennel), against various human cancer cell lines. This guide provides a comparative analysis of its efficacy, details the experimental methodologies used for its evaluation, and clarifies its unique mechanism of cell death induction.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies across different cancer types, indicating a degree of selectivity in its anticancer activity. The compound is most potent against the HeLa cervical cancer cell line. All data is derived from a 48-hour exposure period.
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 7.82[1][2][3] |
| MCF-7 | Breast Cancer | 14.24[1][2][3] |
| DU145 | Prostate Cancer | 22.10[1][2][3] |
| U937 | Histiocytic Lymphoma | 3.55[1] |
Mechanism of Action: Induction of Necrosis
A key finding from studies on 4-MCA is its ability to induce cell death through necrosis rather than apoptosis.[1][2][3] This was determined through DNA fragmentation analysis, where treatment with 4-MCA resulted in a characteristic "smear" pattern on an agarose (B213101) gel, indicative of the random DNA degradation that occurs during necrosis. In contrast, apoptosis results in a distinct "ladder" pattern due to specific internucleosomal DNA cleavage. Cell cycle analysis further supports this, showing no significant increase in the sub-G1 cell population, which is a marker for apoptosis.[1]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assessment: XTT Assay
This assay colorimetrically quantifies the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is proportional to the level of cytotoxicity induced by the test compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is diluted in culture medium to various concentrations. After 24 hours, the existing medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of 4-MCA. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent.
-
Assay Reaction: 50 µL of the prepared XTT reagent mixture is added to each well. The plate is then incubated for 4 to 18 hours at 37°C, allowing metabolically active cells to reduce the yellow XTT tetrazolium salt into an orange formazan (B1609692) product.
-
Data Acquisition: The absorbance of the orange formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of around 660 nm to correct for background absorbance.
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Determination of Cell Death Mechanism: DNA Fragmentation Assay
This assay is used to distinguish between apoptotic and necrotic cell death by analyzing the pattern of DNA degradation.
Protocol:
-
Cell Treatment: Cells are cultured in appropriate flasks and treated with this compound at a specified concentration (e.g., 10 µg/mL) for 48 hours. Untreated cells are used as a negative control.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a cell scraper or trypsin, combined with the floating cells from the medium, and pelleted by centrifugation (e.g., at 2000 rpm for 5 minutes).
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., TES lysis buffer: Tris-EDTA-SDS) to break open the cells and release the nuclear contents.
-
RNA and Protein Digestion: The lysate is treated with RNase A to remove RNA, followed by Proteinase K to digest cellular proteins, including histones associated with DNA. This ensures that the resulting DNA is pure.
-
DNA Extraction: The DNA is extracted from the lysate using a phenol-chloroform-isoamyl alcohol mixture, followed by precipitation with ice-cold ethanol (B145695) or isopropanol (B130326) and a salt solution (e.g., sodium acetate).
-
DNA Pellet Preparation: The precipitated DNA is pelleted by centrifugation, washed with 70% ethanol to remove residual salts, and air-dried. The dried DNA pellet is then resuspended in a small volume of TE (Tris-EDTA) buffer.
-
Agarose Gel Electrophoresis: The extracted DNA is mixed with a 6X loading buffer and loaded into the wells of a 1.5% agarose gel containing a fluorescent dye such as ethidium (B1194527) bromide. A DNA molecular weight marker is loaded in a separate lane.
-
Visualization: The gel is run at a low voltage (e.g., 35-50 V) to ensure good separation of the DNA fragments. After electrophoresis, the DNA is visualized under a UV transilluminator. Apoptosis is indicated by a distinct ladder-like pattern of DNA fragments in multiples of ~180-200 base pairs. Necrosis is characterized by a continuous smear of randomly sized DNA fragments.[4] Viable cells will show a single, high-molecular-weight band at the top of the gel.
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for assessing 4-MCA's anticancer activity.
Caption: Comparison of DNA fragmentation patterns in apoptosis vs. necrosis.
References
Comparative Analysis of 4-Methoxycinnamyl Alcohol's Mechanism of Action Against Known Inhibitors
For Immediate Release
This guide provides a detailed comparison of the molecular mechanism of action of 4-Methoxycinnamyl alcohol with established inhibitors of key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) cascade and the melanin (B1238610) biosynthesis enzyme, tyrosinase. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-supported overview of these compounds.
Executive Summary
This compound has been primarily investigated for its anti-inflammatory and cytotoxic properties. Its mechanism of action is linked to the modulation of intracellular signaling pathways, including the NF-κB and MAPK pathways. In contrast, compounds such as Kojic Acid and Arbutin are well-characterized as direct inhibitors of tyrosinase, a key enzyme in melanogenesis. Furthermore, specific inhibitors like U0126 and SB203580 are known to target components of the MAPK pathway with high specificity. This guide will delineate these distinct mechanisms, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
Current research indicates that this compound exerts its biological effects primarily through the modulation of inflammatory signaling pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This anti-inflammatory action is associated with the suppression of the NF-κB, Akt, and AP-1 signaling pathways. While its impact on the MAPK pathway has been noted, particularly in the context of neuroinflammation, its role as a direct and specific inhibitor of MAPK components requires further investigation.
There is currently no direct scientific evidence to suggest that this compound is a direct inhibitor of the tyrosinase enzyme.
Comparison with Known MAPK Pathway Inhibitors
The MAPK signaling cascade, comprising key kinases such as MEK and p38, is a crucial regulator of cellular processes like proliferation, inflammation, and apoptosis. The mechanism of this compound's influence on this pathway can be compared to well-established, specific MAPK inhibitors.
Table 1: Quantitative Data for MAPK Pathway Inhibitors
| Compound | Target | IC50 Value | Mechanism of Action |
| U0126 | MEK1/MEK2 | 72 nM (MEK1), 58 nM (MEK2)[1][2][3] | Non-ATP competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[1] |
| SB203580 | p38 MAPK | 50 nM (p38α), 500 nM (p38β2)[4][5][6] | Selective inhibitor of p38 MAPK, blocking its kinase activity.[4][5] |
| 4-Methoxycinnamyl p-coumarate (a related compound) | NF-κB, MAPK, Akt/GSK-3β | Not specified | Suppresses the activation of NF-κB, MAPK, and Akt/GSK-3β pathways.[7][8] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half and are indicative of the inhibitor's potency.
Comparison with Known Tyrosinase Inhibitors
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition is a key strategy for the development of skin-lightening agents. While this compound has not been identified as a direct tyrosinase inhibitor, a comparison with well-known tyrosinase inhibitors like Kojic Acid and Arbutin highlights a distinct mechanistic class.
Table 2: Quantitative Data for Tyrosinase Inhibitors
| Compound | Target | IC50 Value | Mechanism of Action |
| Kojic Acid | Mushroom Tyrosinase | 121 ± 5 µM[9] | Competitive inhibitor of monophenolase activity and mixed inhibitor of diphenolase activity. |
| α-Arbutin | Mushroom Tyrosinase | 8.0 ± 0.2 mM | Competitive inhibitor of tyrosinase. |
| β-Arbutin | Mushroom Tyrosinase | Not specified | Competitive and reversible inhibitor of melanogenesis by binding to tyrosinase. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Caption: Melanin Biosynthesis Pathway and Tyrosinase Inhibition.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard method to screen for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compound, and positive control in phosphate buffer.
-
Assay in 96-well Plate: To each well, add phosphate buffer, tyrosinase solution, and varying concentrations of the test compound or positive control.
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation state of MAPK pathway proteins, indicating their activation or inhibition.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
MAPK pathway activator (e.g., growth factors, stress-inducing agents)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, p38, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells and treat them with the test compound at various concentrations, followed by stimulation with a MAPK pathway activator.
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target phosphorylated and total MAPK proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins, indicating the effect of the test compound on MAPK pathway activation.
Conclusion
This compound's established mechanism of action centers on its anti-inflammatory properties through the modulation of signaling pathways like NF-κB and MAPK. This positions it differently from classical tyrosinase inhibitors such as Kojic Acid and Arbutin, for which there is no current evidence of direct interaction by this compound. When compared to specific MAPK inhibitors like U0126 and SB203580, this compound appears to have a broader, less specific effect on the inflammatory cascade. Further research is warranted to elucidate the precise molecular targets of this compound within the MAPK pathway and to explore any potential, as yet undiscovered, effects on melanogenesis.
References
- 1. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural 4-Methoxycinnamyl Alcohol: A Guide for Researchers
In the pursuit of novel therapeutic agents and in the detailed study of plant-based bioactive compounds, 4-Methoxycinnamyl alcohol has emerged as a molecule of interest, demonstrating notable anti-inflammatory and cytotoxic properties. This phenylpropanoid is found in various natural sources, including the rhizomes of Etlingera pavieana and the plant Foeniculum vulgare.[1][2] As with many natural products, a synthetic alternative is also available, offering a purified form of the compound. This guide provides a comprehensive comparative analysis of synthetic and natural this compound, tailored for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, biological activities, and the experimental protocols used for their analysis, presenting a clear, data-driven comparison to inform your research and development endeavors.
Physicochemical Properties: A Tale of Purity vs. Complexity
The primary distinction between synthetic and natural this compound lies in their purity and composition. Synthetic this compound is produced through controlled chemical reactions, resulting in a product with a high degree of purity, typically 98% or greater.[3] In contrast, the natural counterpart is obtained through extraction and purification from plant materials, which may result in a less pure product or a complex mixture containing other related compounds. This complexity, however, can sometimes offer synergistic therapeutic benefits.
| Property | Synthetic this compound | Natural this compound |
| Chemical Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [4] | 164.20 g/mol [4] |
| Appearance | Powder[3] | Typically isolated as a powder or part of a plant extract[1] |
| Purity | ≥98%[3] | Variable, dependent on extraction and purification methods |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3] Water solubility is estimated at 4822 mg/L @ 25 °C.[2][4] | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
| Boiling Point | 315.70 °C (estimated)[4] | Not well-defined due to potential mixture of compounds |
| logP (o/w) | 1.640 (estimated)[4] | Not well-defined due to potential mixture of compounds |
Spectroscopic Profile: Characterizing the Molecule
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While the core spectral features will be identical for both synthetic and natural forms, the spectra of natural extracts may exhibit additional signals due to the presence of impurities or other closely related compounds.
| Spectroscopic Data | Synthetic this compound | Natural this compound |
| ¹H-NMR | Consistent with the structure of 3-(4-methoxyphenyl)prop-2-en-1-ol.[3] | The ¹H-NMR spectrum of the purified compound is consistent with the standard.[5] |
| ¹³C-NMR | Expected to be consistent with the structure. | Expected to be consistent with the structure upon purification. |
| FTIR | Expected to show characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C, and C-O bonds. | Similar to the synthetic version, with potential additional peaks from co-extracted compounds. |
| Mass Spectrometry | Will show a clear molecular ion peak corresponding to the molecular weight. | The purified compound will show the correct molecular ion peak. Extracts may show multiple peaks. |
Biological Activity: A Focus on Anti-Inflammatory and Cytotoxic Effects
Research into the biological activities of this compound has primarily focused on its anti-inflammatory and cytotoxic effects, with most studies utilizing the compound isolated from natural sources.
Anti-Inflammatory Activity
Natural this compound has been shown to possess significant anti-inflammatory properties. It is one of the phenolic compounds isolated from Etlingera pavieana that contributes to the plant's potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] The overproduction of NO is a hallmark of inflammation.
A derivative of this compound, 4-methoxycinnamyl p-coumarate (MCC), also isolated from Etlingera pavieana, has been studied more extensively. MCC was found to suppress the production of inflammatory mediators such as NO, PGE₂, IL-1β, and TNF-α.[6] Its mechanism of action involves the inactivation of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and inhibiting the nuclear translocation of the NF-κB p65 subunit.[6] Furthermore, MCC was shown to inhibit the Akt and AP-1 signaling pathways.[6]
Cytotoxic Activity
Natural this compound has also demonstrated cytotoxic effects against various cancer cell lines. When isolated from Foeniculum vulgare, it showed toxicity against MCF-7, HeLa, and DU145 cancer cells, with IC50 values of 14.24, 7.82, and 22.10 μg/mL, respectively.[1] Further studies indicated that at a concentration of 10 μg/mL, it induced necrosis rather than apoptosis in these cells after 48 hours of exposure.[1]
| Biological Activity | Synthetic this compound | Natural this compound |
| Anti-inflammatory | Expected to be active, but direct comparative data is limited. | Inhibits nitric oxide production in LPS-stimulated macrophages.[1] |
| Cytotoxicity | Expected to be active, but direct comparative data is limited. | Shows toxicity against MCF-7, HeLa, and DU145 cancer cell lines.[1] |
Experimental Protocols
For researchers looking to work with this compound, the following are detailed methodologies for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of both synthetic and isolated natural this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃.
-
¹H-NMR Analysis: Acquire the proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay assesses the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophages.
-
Method:
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Antioxidant Activity by DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the compound.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Method:
-
Prepare different concentrations of this compound in methanol.
-
Mix the sample solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Conclusion: Choosing the Right Compound for Your Research
The choice between synthetic and natural this compound ultimately depends on the specific research objectives.
Synthetic this compound offers the advantage of high purity and a well-defined chemical entity. This makes it the ideal choice for studies requiring precise quantification, mechanistic investigations where the effects of a single molecule are paramount, and for establishing a reference standard.
Natural this compound , while potentially more challenging to purify to the same degree, provides a valuable avenue for bioprospecting and studying the synergistic effects of compounds within a natural extract. Research on the natural form can lead to the discovery of novel therapeutic leads and a deeper understanding of the ethnobotanical uses of medicinal plants.
For drug development professionals, synthetic this compound provides a more straightforward path for regulatory approval due to its consistent purity and well-characterized impurity profile. However, insights gained from the biological activity of the natural compound and its derivatives can be invaluable in the design of more potent and selective synthetic analogs.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivities and promising active compounds of Etlingera pavieana (Pierre ex Gagnep) R.M.Sm. rhizome extract for dermatological applications [nrfhh.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Quantification of 4-Methoxycinnamyl Alcohol: HPLC-UV vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methoxycinnamyl alcohol is crucial for quality control, pharmacokinetic studies, and various research applications. The choice of analytical method directly impacts the reliability, sensitivity, and efficiency of this quantification. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against potential alternative techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data for closely related compounds.
Performance Comparison of Analytical Methods
Table 1: HPLC-UV Method Validation Data for a Structurally Similar Compound (4-Hydroxy-3-methoxycinnamyl alcohol) [1][2]
| Validation Parameter | Performance |
| **Linearity (R²) ** | >0.999[1] |
| Linear Range | 0.01 - 0.16 mg/mL[1][2] |
| Accuracy (Recovery) | 96.54 - 102.85%[1] |
| Precision (RSD) | <2% (Repeatability), <3% (Stability)[1] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
Table 2: Comparative Overview of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV (based on a similar compound) | LC-MS/MS (Anticipated) | GC-MS (Anticipated) |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | High |
| Linearity (R²) | >0.999[1] | Typically >0.99 | Typically >0.99 |
| Accuracy (Recovery) | 96.54 - 102.85%[1] | Typically 80-120% | Typically 80-120% |
| Precision (RSD) | <3%[1] | Typically <15% | Typically <15% |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Sample Preparation | Relatively simple (dissolution, filtration) | Can be more complex (SPE may be needed) | Derivatization may be required |
| Cost | Low to moderate | High | Moderate to high |
| Throughput | High | Moderate to high | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are the protocols for the validated HPLC-UV method for a similar compound and general procedures for LC-MS/MS and GC-MS analysis.
HPLC-UV Method for a Structurally Similar Compound
This method is based on the validated quantification of 4-Hydroxy-3-methoxycinnamyl alcohol and is expected to be highly applicable to this compound with minor modifications.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol/water mixture).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions: [1]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Agilent TC-C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation: The method was validated for linearity, precision, accuracy, stability, and repeatability.[1] The linearity was established over a concentration range of 0.01 to 0.16 mg/mL with a correlation coefficient (R²) greater than 0.999.[1] The method demonstrated good precision with a relative standard deviation (RSD) of less than 2% for repeatability and less than 3% for stability.[1] Accuracy was confirmed with recovery rates between 96.54% and 102.85%.[1]
LC-MS/MS Method (General Approach)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level quantification.
1. Sample Preparation:
-
Sample dissolution in an appropriate solvent.
-
For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Addition of an internal standard for improved accuracy.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
GC-MS Method (General Approach)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to increase its volatility for GC analysis.
1. Sample Preparation:
-
Dissolution in a volatile organic solvent.
-
Derivatization (e.g., silylation) to improve thermal stability and volatility.
-
Liquid-liquid extraction or solid-phase microextraction (SPME) can be used for sample cleanup and concentration.
2. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Method Comparison and Recommendations
The HPLC-UV method stands out for its simplicity, robustness, and cost-effectiveness, making it highly suitable for routine quality control and analysis of relatively high-concentration samples.[3] Its straightforward sample preparation and common availability in analytical laboratories are significant advantages.
For applications requiring the quantification of trace amounts of this compound or analysis in complex biological matrices, LC-MS/MS is the superior choice due to its exceptional sensitivity and selectivity.[3][4]
GC-MS presents a viable alternative, particularly if the analytical workflow already involves gas chromatography for other volatile compounds. However, the potential need for derivatization adds a step to the sample preparation process, which can introduce variability.[3]
Visualizing the Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of this compound.
References
Interspecies Metabolic Variability of 4-Methoxycinnamyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential interspecies differences in the metabolism of 4-Methoxycinnamyl alcohol (4-MCA). Due to the limited direct comparative studies on 4-MCA, this document extrapolates probable metabolic pathways based on its structural analog, cinnamyl alcohol, and discusses potential species-specific variations by examining known differences in the activity of key metabolic enzymes.
Predicted Metabolic Pathways of this compound
The metabolism of 4-MCA is anticipated to proceed through Phase I and Phase II reactions, primarily involving oxidation and conjugation.
Phase I Metabolism: The initial transformation of 4-MCA is likely the oxidation of the alcohol moiety. This process is catalyzed by alcohol dehydrogenases (ADHs) to form the corresponding aldehyde, 4-methoxycinnamaldehyde. Subsequently, aldehyde dehydrogenases (ALDHs) would further oxidize this intermediate to 4-methoxycinnamic acid. Other potential Phase I reactions include aromatic hydroxylation and epoxidation of the double bond, catalyzed by cytochrome P450 (CYP) enzymes.
Phase II Metabolism: The primary functional group for conjugation in 4-MCA is the hydroxyl group. This can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate. Additionally, sulfation of the hydroxyl group by sulfotransferases (SULTs) can occur. The carboxylic acid metabolite formed in Phase I can also be a substrate for UGTs.
Below is a diagram illustrating the predicted metabolic pathways of this compound.
Interspecies Differences in Key Metabolic Enzymes
Significant variations in the expression and activity of metabolic enzymes exist across different species, which can lead to profound differences in the metabolic fate of xenobiotics like 4-MCA.
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH)
ADH and ALDH are crucial for the initial oxidative metabolism of 4-MCA.[1] Their activities can vary significantly between species and even between sexes within a species.[2]
| Enzyme Class | Species Comparison Highlights | References |
| ADH | - Activity is generally higher in the liver compared to the skin across species.[3]- Human skin has lower ADH activity compared to mouse skin.[3]- Significant gender-related differences in total liver ADH activity have been observed in humans, with higher activity in males.- Different classes of ADH enzymes exist, with varying substrate specificities.[4] | [2][3][4] |
| ALDH | - Species-specific expression of ALDH isoforms is evident. For instance, ALDH3 is constitutively expressed in the skin of mice and rats but not in guinea pigs.[3]- Genetic variants of ALDH genes can lead to enzymes with altered kinetic properties, affecting acetaldehyde (B116499) metabolism.[5] | [1][3][5] |
UDP-Glucuronosyltransferases (UGTs)
UGTs are key Phase II enzymes that conjugate a wide range of substrates. Their activity is known to exhibit considerable interspecies variability.[6][7]
| Species | Comparison of UGT Activity | References |
| Human vs. Rodents | - In vitro intrinsic clearance for UGT substrates in intestinal microsomes tends to be lower in humans than in laboratory animals like rats and dogs.[7]- For estradiol (B170435) 3-O-glucuronidation in duodenal microsomes, kinetic parameters differ between mice and rats.[8] | [7][8] |
| Dogs | - Intestinal microsomes from dogs show distinct UGT activity profiles compared to humans, monkeys, and rats for various substrates.[7] | [7] |
| Monkeys | - In vivo, the fraction of a drug absorbed and not metabolized by intestinal UGTs (FaFg) in humans correlates well with that in monkeys.[7] | [7] |
Sulfotransferases (SULTs)
SULTs also play a role in Phase II conjugation, and their activity and substrate specificity can differ between species.
| Species | Comparison of SULT Activity | References |
| Human vs. Rodents | - Experimental animal SULT1A forms (rat, mouse, rabbit) show functional similarities to human SULT1A3 rather than SULT1A5.[9]- For certain substrates, clear species differences in sulfation are detected among human, rat, and mouse SULT1A forms.[9] | [9] |
| Dogs | - For mono-hydroxyflavones, the highest sulfotransferase activity was observed in dog liver S9 fractions compared to mouse, rat, and human.[10][11] | [10][11] |
| Gender Differences | - In rats, sulfation of mono-hydroxyflavones was higher in males, while the opposite was observed in mice.[10][11] | [10][11] |
Experimental Protocols for Investigating Interspecies Metabolism
To definitively determine the interspecies differences in 4-MCA metabolism, a series of in vitro experiments are recommended.
In Vitro Metabolism using Liver Microsomes
This is a standard method to assess Phase I metabolism.
Objective: To identify and quantify the metabolites of 4-MCA formed by liver microsomes from different species (e.g., human, rat, mouse, dog, monkey).
Materials:
-
This compound
-
Liver microsomes from various species (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching and extraction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding 4-MCA to the incubation mixtures. A typical final concentration might be 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Below is a diagram of the experimental workflow.
In Vitro Metabolism using Liver S9 Fractions
To investigate both Phase I and Phase II metabolism, liver S9 fractions, which contain both microsomal and cytosolic enzymes, can be used.
Objective: To identify both Phase I and Phase II metabolites of 4-MCA.
Materials:
-
Same as for microsomes, with the addition of:
-
Liver S9 fractions from various species
-
Cofactors for Phase II enzymes: UDPGA (for UGTs) and PAPS (for SULTs)
Procedure: The procedure is similar to the microsomal incubation, with the following modifications:
-
Use S9 fractions instead of microsomes.
-
Include UDPGA and PAPS in the incubation mixture to facilitate conjugation reactions.
Conclusion
The metabolism of this compound is likely to exhibit significant interspecies differences due to variations in the activity of key metabolic enzymes such as ADHs, ALDHs, UGTs, and SULTs. Based on studies of analogous compounds and known enzymatic variations, it is plausible that rodents may exhibit different metabolic profiles for 4-MCA compared to humans, dogs, or non-human primates. For instance, the rate of oxidation and the extent of glucuronidation versus sulfation could vary considerably.
The provided experimental protocols offer a robust framework for elucidating these differences, which is a critical step in the preclinical development and safety assessment of any new chemical entity. Understanding these metabolic disparities is essential for accurate extrapolation of toxicological and pharmacological data from animal models to humans.
References
- 1. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fundamental molecular differences between alcohol dehydrogenase classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Species differences in intestinal glucuronidation activities between humans, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in UDP-glucuronosyltransferase activities in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic characterization and interspecies difference of phenol sulfotransferases, ST1A forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methoxycinnamyl Alcohol's Efficacy Against Commercial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4-Methoxycinnamyl alcohol with established commercial drugs in the fields of oncology and anti-inflammatory research. The information presented is supported by experimental data to aid in the evaluation of this compound for potential therapeutic applications.
Anticancer Efficacy
This compound, a natural compound isolated from sources like Foeniculum vulgare, has demonstrated cytotoxic effects against several human cancer cell lines.[1][2][3] This section compares its in vitro efficacy with that of standard chemotherapeutic agents used for breast, cervical, and prostate cancer.
Data Presentation: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and commercial anticancer drugs against relevant cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Commercial Drug | Commercial Drug IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 14.24[1][2][3][4] | ~86.7 | Doxorubicin | 0.4 - 8.3[1][5] |
| This compound | HeLa | Cervical Cancer | 7.82[1][2][3][4] | ~47.6 | Cisplatin | 5.8 - 22.4[3][6][7][8][9] |
| This compound | DU145 | Prostate Cancer | 22.10[1][2][3][4] | ~134.6 | Docetaxel (B913) | 0.00446 - 0.01517[4][10][11] |
Note: IC50 values for commercial drugs can vary between studies due to different experimental conditions.
Experimental Protocols: Cytotoxicity Assays
The cytotoxic effects of this compound and the compared commercial drugs were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells (MCF-7, HeLa, or DU145) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator environment (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or the respective commercial drug) and incubated for a specified period (typically 24 to 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.
Mechanism of Action: Anticancer Effects
Studies suggest that this compound induces cytotoxicity through a mechanism of necrosis rather than apoptosis in cancer cells.[1][2][4] This is a key distinction from many commercial chemotherapeutic agents that primarily trigger programmed cell death (apoptosis).
dot
Caption: Comparative Mechanisms of Cancer Cell Death Induction.
Anti-inflammatory Efficacy
This compound has also been investigated for its anti-inflammatory properties. This section compares its mechanism of action with that of common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.
Data Presentation: Anti-inflammatory Mechanism
| Compound | Primary Target | Mechanism of Action |
| This compound | iNOS, NO production | Inhibits the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. |
| Ibuprofen | COX-1 and COX-2 | Non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis.[1][12] |
| Celecoxib | COX-2 | Selective inhibitor of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[4][5][13] |
Experimental Protocols: Anti-inflammatory Assays
The anti-inflammatory activity of this compound is often evaluated by measuring its effect on nitric oxide production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).
General Nitric Oxide (NO) Inhibition Assay Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Signaling Pathway: Anti-inflammatory Action
dot
Caption: Inhibition of the iNOS/NO Pathway by this compound.
Summary and Conclusion
This compound demonstrates cytotoxic activity against breast, cervical, and prostate cancer cell lines, although its potency in vitro appears to be lower than that of the commercial chemotherapeutic agents Doxorubicin, Cisplatin, and Docetaxel, respectively. A notable difference lies in its mechanism of inducing necrosis over apoptosis.
In the context of inflammation, this compound exhibits a distinct mechanism of action from common NSAIDs by targeting the iNOS/NO pathway rather than the cyclooxygenase enzymes. This suggests a different therapeutic potential and side-effect profile.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in both oncology and inflammatory diseases. Its unique mechanisms of action may offer advantages in specific contexts, such as in tumors resistant to apoptosis-inducing agents or for inflammatory conditions where NO plays a central role.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Docetaxel-Resistance in Prostate Cancer: Evaluating Associated Phenotypic Changes and Potential for Resistance Transfer via Exosomes | PLOS One [journals.plos.org]
- 3. science.utm.my [science.utm.my]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Aim To Perform Assay of Ibuprofen Tablet.pptx [slideshare.net]
A Comparative Guide to the Structure-Activity Relationships of 4-Methoxycinnamyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-methoxycinnamyl alcohol and its derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Introduction
This compound is a naturally occurring phenylpropanoid found in plants such as Foeniculum vulgare and Etlingera pavieana. This compound and its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The basic scaffold, consisting of a methoxy-substituted benzene (B151609) ring linked to a propenol chain, offers multiple sites for structural modification, allowing for the fine-tuning of its pharmacological properties. This guide explores how specific chemical modifications to this scaffold influence its efficacy as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound and its derivatives are primarily evaluated through their cytotoxicity against various cancer cell lines. The parent compound itself has demonstrated notable activity.
Structure-Activity Relationship Insights:
The cytotoxicity of cinnamyl alcohol derivatives is significantly influenced by substitutions on the aromatic ring and modifications to the alcohol moiety. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical for activity. Studies on related cinnamic acid derivatives have shown that the α,β-unsaturated carbonyl group is important for anticancer effects. In the case of this compound derivatives, esterification or etherification of the hydroxyl group, as well as the introduction of additional substituents on the phenyl ring, can modulate cytotoxicity. For example, the esterification of the alcohol with bulky groups can either enhance or decrease activity depending on the cell line.
Table 1: Comparative Cytotoxicity of this compound and Related Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Parent Compound | MCF-7 (Breast) | 14.24 | ~86.7 | [1] |
| HeLa (Cervical) | 7.82 | ~47.6 | [1] | ||
| DU145 (Prostate) | 22.10 | ~134.6 | [1] | ||
| 4-Allyl-2-methoxyphenyl propionate | Eugenol Derivative | MCF-7 (Breast) | 0.40 | ~1.7 | |
| 4-Allyl-2-methoxyphenyl butanoate | Eugenol Derivative | MCF-7 (Breast) | 5.73 | ~23.1 | |
| 4-Allyl-2-methoxyphenyl isobutanoate | Eugenol Derivative | MCF-7 (Breast) | 1.29 | ~5.5 | |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | Chalcone Derivative | MDA-MB-231 (Breast) | - | 1.41 | [2] |
| Huh-7 (Liver) | - | 3.26 | [2] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. This is achieved through the modulation of signaling pathways like NF-κB and MAPK.
Structure-Activity Relationship Insights:
The methoxy group at the para position of the phenyl ring appears to be important for the anti-inflammatory activity of these compounds. Studies on related molecules like 4-methoxyhonokiol have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the NF-κB and MAPK signaling pathways[3]. For this compound and its ester, 4-methoxycinnamyl p-coumarate, the anti-inflammatory mechanism also involves the downregulation of these pathways. The esterification of the alcohol group can significantly impact the anti-inflammatory potency.
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Model System | Effect | Reference |
| This compound | NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Decreased expression | [3] | |
| 4-Methoxycinnamyl p-coumarate | NO, PGE2, IL-1β, TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Significant suppression | [4] |
| NF-κB, Akt, and AP-1 Signaling | LPS-stimulated RAW 264.7 macrophages | Inhibition | [4] | |
| 4-Methoxyhonokiol | NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [3][5] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Decreased expression | [3][5] |
Signaling Pathway Diagram
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound derivatives.
Antimicrobial Activity
Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties. The introduction of a methoxy group and the alcohol functionality in this compound derivatives can influence their activity against various bacteria and fungi.
Structure-Activity Relationship Insights:
The antimicrobial activity of cinnamic acid derivatives is influenced by the lipophilicity and electronic properties of the substituents on the phenyl ring. For instance, esterification of the carboxylic acid group of cinnamic acid generally enhances antibacterial and antifungal activity. While specific SAR studies on a wide range of this compound derivatives are limited, it is plausible that modifications increasing lipophilicity, such as forming esters with longer alkyl chains, could improve antimicrobial efficacy by facilitating passage through microbial cell membranes.
Table 3: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Derivative Type | Microorganism | MIC (µM) | Reference |
| Benzyl cinnamate | Cinnamic Acid Ester | S. aureus | 128 (µg/mL) | |
| S. epidermidis | 128 (µg/mL) | |||
| P. aeruginosa | 256 (µg/mL) | |||
| Decyl cinnamate | Cinnamic Acid Ester | S. aureus | 551 | [6] |
| S. epidermidis | 551 | [6] | ||
| P. aeruginosa | 551 | [6] | ||
| 4-isopropylbenzylcinnamide | Cinnamic Acid Amide | S. aureus | 458 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HeLa, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48 hours under the same conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the sterility control) with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with potential applications in cancer, inflammation, and infectious diseases. Structure-activity relationship studies indicate that the biological activities of these compounds can be significantly enhanced through chemical modifications. Specifically, substitutions on the phenyl ring and alterations to the propenol side chain are key determinants of their potency. Further synthesis and evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and selectivity. The experimental protocols and SAR data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Bioactivities of 4-Methoxycinnamyl Alcohol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two phenolic compounds: 4-Methoxycinnamyl alcohol and resveratrol (B1683913). Both molecules have garnered interest for their potential therapeutic applications, exhibiting antioxidant, anti-inflammatory, and anti-cancer properties. This document summarizes key experimental findings, details the methodologies employed, and visualizes the cellular signaling pathways they modulate.
I. At a Glance: Bioactivity Profile
| Bioactivity | This compound | Resveratrol |
| Antioxidant Activity | Possesses antioxidant properties, though direct radical scavenging quantitative data is limited. | Potent antioxidant with significant radical scavenging activity. |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects by inhibiting nitric oxide production and modulating key inflammatory pathways. | Exhibits strong anti-inflammatory properties through multiple mechanisms, including inhibition of inflammatory mediators and enzymes. |
| Anti-cancer Activity | Shows cytotoxic effects against various cancer cell lines, inducing necrosis. | Extensively studied for its anti-cancer potential, inducing apoptosis and cell cycle arrest in numerous cancer types. |
II. Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and resveratrol. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and variations in cell lines, assays, and experimental parameters can influence the results.
Table 1: Antioxidant Activity
| Compound | Assay | Test System | IC50 Value |
| Resveratrol | DPPH Radical Scavenging | In vitro (Methanol) | 15.54 µg/mL[1] |
| DPPH Radical Scavenging | In vitro | 0.131 mM[2] | |
| ABTS Radical Scavenging | In vitro (Methanol) | 2.86 µg/mL[1] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| 4-Methoxycinnamyl p-coumarate * | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 32.7 ± 4.7 µM |
| Resveratrol | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | ~5 µM[3] |
*Note: Data is for 4-methoxycinnamyl p-coumarate, a closely related compound, as specific IC50 data for this compound in this assay was not found.
Table 3: Anti-cancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) |
| This compound | MCF-7 | Breast Cancer | 14.24 |
| HeLa | Cervical Cancer | 7.82 | |
| DU145 | Prostate Cancer | 22.10 | |
| Resveratrol | PC-3 | Prostate Cancer | Not cytotoxic up to 400 µM in some studies |
| HCT116 | Colon Cancer | Not cytotoxic up to 400 µM in some studies | |
| MDA-MB-231 | Breast Cancer | Not cytotoxic up to 400 µM in some studies | |
| HeLa | Cervical Cancer | Not cytotoxic up to 400 µM in some studies |
Note: The cytotoxic effects of resveratrol can vary significantly depending on the cell line, concentration, and duration of exposure. Some studies report a lack of significant cytotoxicity at high concentrations, while others demonstrate its pro-apoptotic effects.
III. Experimental Protocols
This section details the methodologies for the key bioassays referenced in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
General Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture medium using the Griess reagent.
General Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A control group without LPS stimulation is also included.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
After a short incubation period, measure the absorbance at approximately 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess the effect of a compound on cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
IV. Signaling Pathways and Mechanisms of Action
The biological activities of this compound and resveratrol are mediated through their interaction with various cellular signaling pathways.
This compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, it can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This is achieved, at least in part, by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.
Resveratrol
Resveratrol is well-known for its ability to modulate a multitude of signaling pathways, contributing to its diverse bioactivities.
Antioxidant Signaling: Resveratrol can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense system. A key mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Anti-inflammatory Signaling: Resveratrol's anti-inflammatory effects are mediated through various pathways, including the inhibition of NF-κB and cyclooxygenase (COX) enzymes.
Anti-cancer Signaling: The anti-cancer effects of resveratrol are complex and involve the modulation of pathways controlling cell cycle progression, apoptosis (programmed cell death), and angiogenesis.
V. Summary and Future Directions
Both this compound and resveratrol demonstrate significant potential as bioactive compounds with therapeutic relevance. Resveratrol has been more extensively studied, with a wealth of data supporting its antioxidant, anti-inflammatory, and anti-cancer activities through multiple, well-defined signaling pathways.
This compound also shows promise, particularly in the realms of anti-inflammatory and anti-cancer action. However, further research is required to fully elucidate its mechanisms of action, particularly concerning its antioxidant properties and the specific signaling cascades it modulates. Direct, head-to-head comparative studies employing standardized assays would be invaluable for a more definitive assessment of their relative potencies and therapeutic potential.
For drug development professionals, both compounds warrant further investigation. The methoxy (B1213986) group in this compound may offer advantages in terms of metabolic stability and bioavailability compared to the hydroxyl groups of resveratrol, a critical consideration for clinical translation. Future research should focus on expanding the quantitative bioactivity data for this compound and conducting in vivo studies to validate the in vitro findings for both compounds.
References
Reproducibility of Published Findings on 4-Methoxycinnamyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported biological activities of 4-Methoxycinnamyl alcohol, focusing on its cytotoxic and anti-inflammatory effects. While direct comparative studies with common pharmaceutical agents are limited in the published literature, this document consolidates available data to offer a valuable resource for researchers. The consistency of findings across multiple studies is discussed as an indicator of reproducibility, alongside a transparent presentation of experimental methodologies to aid in future research and replication efforts.
I. Overview of this compound
This compound is a natural phenylpropanoid that has been isolated from various plants, including Etlingera pavieana and Foeniculum vulgare.[1] It has garnered interest in the scientific community for its potential therapeutic properties, primarily its cytotoxic activity against cancer cell lines and its anti-inflammatory effects.
II. Cytotoxic Activity
Published findings consistently report that this compound exhibits cytotoxic effects against several human cancer cell lines. The primary mechanism of cell death appears to be necrosis rather than apoptosis, as evidenced by DNA fragmentation assays.[1]
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. For a comparative perspective, typical IC50 ranges for the widely used chemotherapeutic agent Doxorubicin (B1662922) are also provided. It is important to note that these values are from different studies and not from a direct head-to-head comparison.
| Cell Line | This compound IC50 (µg/mL) | Doxorubicin IC50 (µM) - Representative Values |
| MCF-7 (Breast Cancer) | 14.24[1] | 0.04 - 1.5[2][3] |
| HeLa (Cervical Cancer) | 7.82[1] | 0.02 - 0.5[4] |
| DU145 (Prostate Cancer) | 22.10[1] | ~0.1[3] |
III. Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway.
Comparative Efficacy Data
Direct comparative studies of this compound with the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin are limited. However, studies on related cinnamyl alcohol derivatives have shown anti-inflammatory activity. For context, the inhibitory effects of Indomethacin on prostaglandin (B15479496) E2 (PGE2) production, a key inflammatory mediator, are well-established.
| Compound/Drug | Reported Anti-inflammatory Effect |
| This compound | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[1] |
| Indomethacin | Potent inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Widely used as a reference anti-inflammatory compound.[5][6][7] |
Note: The table highlights the known anti-inflammatory mechanisms. A direct quantitative comparison of the potency of this compound and Indomethacin from a single study is not available in the reviewed literature.
IV. Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
Synthesis of this compound
While a single, comprehensive step-by-step protocol is not available in the reviewed literature, the synthesis can be achieved through the reduction of 4-methoxycinnamaldehyde (B120730). The following is a generalized procedure based on available information:
-
Reaction Setup: 4-methoxycinnamaldehyde is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Catalyst: A catalyst, such as mesoporous alumina (B75360) (MA-900), is added to the solution.[8]
-
Reduction: The reaction mixture is stirred under specific temperature and pressure conditions to facilitate the reduction of the aldehyde to an alcohol.
-
Purification: The resulting this compound is then purified using standard techniques like column chromatography.
A more traditional chemical synthesis can be inferred from protocols for similar compounds, likely involving the reduction of a 4-methoxycinnamic acid derivative.[9][10]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or a control substance) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Assessment: Nitric Oxide (Griess) Assay
The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and treated with various concentrations of this compound for a short pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reagent Addition: The collected supernatant is then mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Color Development and Measurement: In the presence of nitrite, a pink to reddish-purple azo dye is formed. The absorbance of this colored solution is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
V. Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the proposed mechanism of the anti-inflammatory action of this compound, which involves the inhibition of the NF-κB signaling pathway.
References
- 1. This compound | CAS:53484-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 4-Methoxycinnamyl Alcohol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of 4-Methoxycinnamyl alcohol.
Physicochemical and Hazard Data
A comprehensive understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 22 - 25 °C / 72 - 77 °F[1] |
| Boiling Point | 259 °C / 498 °F[1] |
| Flash Point | 146 °C / 294.8 °F[2] |
| Density | 1.113 g/cm³ at 25 °C / 77 °F[1] |
Hazard Summary: this compound is classified as a skin irritant, may cause an allergic skin reaction, and causes serious eye irritation.[1][3] It is also considered harmful to aquatic life.[1][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Compatible chemical-resistant gloves.[4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any vapors or mists.[4] Avoid contact with skin and eyes.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and compatible waste container.
- The container must be made of a material that will not react with the chemical.
- Ensure the container is in good condition and has a tightly sealing lid.[6]
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the approximate quantity of the waste.
- Include the date when the waste was first added to the container.[6]
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
- Store the container in secondary containment to prevent spills.
4. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4]
- Follow all institutional and local regulations for hazardous waste disposal.
5. Empty Container Disposal:
- Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).
- The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic substances, the first three rinses should be collected.[7]
- After thorough rinsing and drying, deface or remove the original label.[8] The container can then be disposed of as non-hazardous waste or recycled according to your institution's policies.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 4-Methoxycinnamyl Alcohol
Hazard Assessment and Personal Protective Equipment (PPE)
4-Methoxycinnamyl alcohol is known to be cytotoxic and presents several hazards as indicated by GHS hazard statements from various suppliers. It is crucial to handle this compound with care, assuming it may have other unlisted hazardous properties.
Hazard Summary
| Hazard Statement | Description | GHS Class |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Sensitisation, skin (Category 1, 1A, 1B)[1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| H402 | Harmful to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 3)[1] |
| H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Chemical-resistant laboratory coat | A lab coat, preferably one that is chemical-resistant, should be worn to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when vapors or aerosols are generated. The appropriate filter type (e.g., ABEK) should be selected based on the potential for airborne contaminants.[2] |
Experimental Protocols: Handling and Storage
Adherence to strict handling and storage protocols is critical to minimize risk.
Handling:
-
Work Area Preparation: All work with this compound, especially in its solid (powder) form, should be conducted in a certified chemical fume hood to prevent inhalation.[3] The work surface should be covered with disposable absorbent bench paper.
-
Weighing: Perform all weighing operations within the fume hood. Use a dedicated, clean spatula for transferring the compound.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the vessel containing the weighed powder to prevent splashing.
-
Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., gloves, absorbent paper, spatulas) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container for organic solvent waste. Do not pour down the drain.[4]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
